molecular formula C12H11NO3 B188178 7-Methoxy-2-methylquinoline-3-carboxylic acid CAS No. 470702-34-2

7-Methoxy-2-methylquinoline-3-carboxylic acid

Cat. No.: B188178
CAS No.: 470702-34-2
M. Wt: 217.22 g/mol
InChI Key: XBQMSEMHUXMTQF-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylquinoline-3-carboxylic acid is a privileged chemical scaffold in medicinal chemistry, serving as a critical synthetic intermediate for developing novel therapeutic agents. Its primary research value lies in its role as a key precursor for potent cholesteryl ester transfer protein (CETP) inhibitors, which are investigated for raising high-density lipoprotein (HDL) cholesterol levels and treating coronary heart disease . Compounds derived from this quinoline core have demonstrated exceptional CETP inhibitory activity, with certain derivatives achieving up to 80.1% inhibition, a potency comparable to established clinical candidates . Furthermore, the 7-methoxyquinoline-3-carboxylic acid structure is a recognized pharmacophore in the discovery of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors . H-PGDS is a key enzyme in the production of prostaglandin D2, a major mediator in inflammatory and allergic diseases such as asthma, atopic dermatitis, and Duchenne muscular dystrophy . Inhibitors developed from this core structure leverage its ability to fit into the enzyme's active site, providing a promising starting point for creating new anti-inflammatory therapeutics . The compound's versatility makes it a valuable building block for exploring structure-activity relationships in various drug discovery programs.

Properties

IUPAC Name

7-methoxy-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO3/c1-7-10(12(14)15)5-8-3-4-9(16-2)6-11(8)13-7/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQMSEMHUXMTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355925
Record name 7-methoxy-2-methylquinoline-3-carboxylic acid
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470702-34-2
Record name 7-methoxy-2-methylquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-2-methylquinoline-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of 7-Methoxy-2-methylquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The described pathway follows a two-step process involving a Friedländer annulation followed by ester hydrolysis. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a well-established two-step reaction sequence. The core of this synthesis is the Friedländer annulation, a classic and efficient method for constructing the quinoline ring system.[1]

The overall pathway can be summarized as follows:

  • Step 1: Friedländer Annulation. The synthesis commences with the acid-catalyzed condensation of 2-amino-4-methoxyacetophenone with ethyl acetoacetate. This reaction forms the quinoline ring, yielding the intermediate compound, ethyl 7-methoxy-2-methylquinoline-3-carboxylate.

  • Step 2: Ester Hydrolysis. The ethyl ester intermediate is then subjected to basic hydrolysis to cleave the ester group, affording the final product, this compound.

This synthetic route is reliable and provides good yields of the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-methoxy-2-methylquinoline-3-carboxylate (Friedländer Annulation)

Materials:

  • 2-amino-4-methoxyacetophenone

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-4-methoxyacetophenone in ethanol.

  • To this solution, add 1.2 equivalents of ethyl acetoacetate.

  • Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 7-methoxy-2-methylquinoline-3-carboxylate.[1]

Step 2: Synthesis of this compound (Ester Hydrolysis)

Materials:

  • Ethyl 7-methoxy-2-methylquinoline-3-carboxylate

  • Tetrahydrofuran (THF)

  • 2 N aqueous Lithium Hydroxide (LiOH) solution

  • 1 N aqueous Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 1.0 equivalent of ethyl 7-methoxy-2-methylquinoline-3-carboxylate in tetrahydrofuran.

  • Add 3.0 equivalents of 2 N aqueous lithium hydroxide solution.

  • Stir the reaction mixture at room temperature for 65 hours.

  • Remove the tetrahydrofuran in vacuo.

  • Acidify the residue to a pH of 4 with 1 N aqueous hydrochloric acid.

  • Dilute the mixture with water, which will cause the product to precipitate.

  • Collect the precipitate by filtration and dry under vacuum to obtain this compound.[2]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-amino-4-methoxyacetophenone4075-07-8C₉H₁₁NO₂165.19
Ethyl acetoacetate141-97-9C₆H₁₀O₃130.14
Ethyl 7-methoxy-2-methylquinoline-3-carboxylate86210-91-5C₁₄H₁₅NO₃245.27
This compound470702-34-2C₁₂H₁₁NO₃217.22

Table 2: Reaction Yields and Physical Properties

Compound NameTypical Yield (%)Melting Point (°C)Appearance
Ethyl 7-methoxy-2-methylquinoline-3-carboxylate~85-95Not reportedNot reported
This compound~96[2]Not reportedWhite solid[2]

Note: Yields are dependent on reaction scale and purification methods. The provided yield for the hydrolysis step is based on a similar substrate.[2]

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Ester Hydrolysis 2-amino-4-methoxyacetophenone 2-amino-4-methoxyacetophenone Reaction_1 Acid-catalyzed Condensation 2-amino-4-methoxyacetophenone->Reaction_1 Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Reaction_1 Intermediate Ethyl 7-methoxy-2-methylquinoline-3-carboxylate Reaction_1->Intermediate Reaction_2 Basic Hydrolysis (LiOH) Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthesis pathway of this compound.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound. The described Friedländer annulation followed by ester hydrolysis provides a reliable method for obtaining this valuable quinoline derivative for research and development purposes. The detailed protocols and compiled data serve as a practical resource for scientists in the field.

References

7-Methoxy-2-methylquinoline-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Methoxy-2-methylquinoline-3-carboxylic Acid

Introduction

This compound is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous synthetic compounds with a wide range of biological activities. Derivatives of quinoline-3-carboxylic acid have been investigated for their potential as antiproliferative, anti-inflammatory, and antimicrobial agents.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, spectral data, and potential biological activities of this compound, synthesized for researchers and professionals in drug development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. While some experimental data is limited, predicted properties from computational models provide valuable insights.

Table 1: Compound Identification

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[4][5]
Molecular Weight 217.22 g/mol
Monoisotopic Mass 217.0739 Da[5]
CAS Number 470702-34-2[4]
MDL Number MFCD03085776[4]
PubChem CID 818248[5]
InChI 1S/C12H11NO3/c1-7-10(12(14)15)5-8-3-4-9(16-2)6-11(8)13-7/h3-6H,1-2H3,(H,14,15)[5]
InChIKey XBQMSEMHUXMTQF-UHFFFAOYSA-N[5]
SMILES CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)O[5]

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Solid
Melting Point Not available in cited literature.
Boiling Point Not available in cited literature.
Solubility Not available in cited literature.
XlogP (Predicted) 2.1[5]

Spectral Data

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group (C2-CH₃), a singlet for the methoxy group (C7-OCH₃), and a broad singlet for the carboxylic acid proton (-COOH).

  • FT-IR: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretches of the quinoline ring (~1500-1600 cm⁻¹), and C-O stretching of the methoxy group.[6][7]

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 218.08118144.7
[M+Na]⁺ 240.06312154.5
[M-H]⁻ 216.06662147.3
[M+NH₄]⁺ 235.10772162.7
[M+K]⁺ 256.03706151.7
Source: Data predicted using CCSbase.[5]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general and plausible method can be derived from established named reactions for quinoline synthesis, such as the Doebner-von Miller reaction.

General Synthesis Protocol (Hypothetical):

  • Reactant Preparation:

    • Dissolve p-anisidine (1.0 eq) in an acidic medium, typically concentrated hydrochloric acid or sulfuric acid.

    • Separately, prepare a solution of ethyl acetoacetate (1.0 eq) and an aldehyde, such as acetaldehyde or its equivalent (e.g., crotonaldehyde).

  • Condensation and Cyclization:

    • Slowly add the ethyl acetoacetate/aldehyde mixture to the acidic solution of p-anisidine under controlled temperature conditions (e.g., 0-10 °C).

    • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric chloride) is often required for the cyclization and aromatization steps.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the mixture with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product, which would be the ethyl ester of the target molecule.

    • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Hydrolysis:

    • Suspend the crude ethyl ester in an alcoholic solvent (e.g., ethanol).

    • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

    • Reflux the mixture for 2-4 hours to hydrolyze the ester to the carboxylic acid.

  • Purification:

    • After hydrolysis, cool the solution and acidify it with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the final this compound.

    • Filter the solid product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce. However, the broader class of quinoline-3-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

  • Antiproliferative Activity: Many quinoline derivatives have been evaluated for their anticancer properties. They have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells.[1] The mechanism for some related compounds may involve the modulation of key signaling pathways.

  • Anti-Inflammatory Properties: Studies on related quinoline carboxylic acids have shown they can exhibit significant anti-inflammatory effects in cellular models, such as in lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.[2]

  • Enzyme Inhibition: The quinoline core is present in various enzyme inhibitors. For instance, quinoline-2-carboxylic acid has been shown to inhibit α-glucosidase and α-amylase, suggesting potential applications in managing diabetes.[8]

  • Signaling Pathway Modulation: A derivative of an analogous scaffold, indolo[2,3-b]quinoline, was found to exert its cytotoxic effects in colorectal cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[9] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers. It is plausible that this compound could be investigated for similar activity.

Visualizations

The following diagrams illustrate a potential synthesis workflow and a hypothetical biological mechanism of action based on related compounds.

G General Synthesis Workflow cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product p_anisidine p-Anisidine condensation Condensation & Cyclization (Doebner-von Miller) p_anisidine->condensation EAA Ethyl Acetoacetate EAA->condensation hydrolysis Ester Hydrolysis (Base-mediated) condensation->hydrolysis Crude Ester acidification Acidification hydrolysis->acidification Carboxylate Salt recrystallization Recrystallization acidification->recrystallization Crude Acid final_product 7-Methoxy-2-methyl- quinoline-3-carboxylic acid recrystallization->final_product

A potential workflow for the synthesis of the target compound.

G Hypothetical Inhibition of PI3K/AKT Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT mTOR mTOR AKT->mTOR Response Cell Proliferation, Survival & Growth mTOR->Response PIP2 PIP2 PIP2->PIP3 PIP3->AKT Inhibitor 7-Methoxy-2-methyl- quinoline-3-carboxylic acid (Hypothetical) Inhibitor->PI3K

Potential mechanism of action via PI3K pathway inhibition.

Safety Information

  • Hazard: The compound is classified as an irritant.[4] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical.

Conclusion

This compound represents a molecule of interest within the broader, biologically active class of quinoline carboxylic acids. While comprehensive experimental data regarding its physical properties and specific biological functions are not widely published, its structural similarity to known antiproliferative and anti-inflammatory agents suggests it is a candidate for further investigation. The synthesis can likely be achieved through established methods, and its potential to modulate key cellular signaling pathways, such as the PI3K/AKT/mTOR cascade, warrants exploration in future research endeavors.

References

The Biological Landscape of Quinoline-3-Carboxylic Acids: A Technical Guide to In Vitro Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities. Among these, the quinoline-3-carboxylic acid moiety has garnered significant attention as a pharmacophore with considerable therapeutic potential. While specific biological activity data for 7-Methoxy-2-methylquinoline-3-carboxylic acid is not extensively available in publicly accessible literature, the broader class of quinoline-3-carboxylic acid derivatives has demonstrated compelling anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the biological activity screening of these compounds, presenting collated quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Biological Activities of Quinoline-3-Carboxylic Acid Derivatives

Derivatives of quinoline-3-carboxylic acid have been investigated for several key pharmacological effects. The primary areas of interest include their ability to inhibit cancer cell proliferation, modulate inflammatory responses, and restrict the growth of pathogenic microorganisms.

Anticancer Activity

Quinoline-3-carboxylic acid derivatives have shown promise as antiproliferative agents against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth.[1]

Table 1: Anticancer Activity of Quinoline-3-Carboxylic Acid Derivatives

Compound ClassCell LineIC50 (µM)Reference
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7 (Breast Cancer)Micromolar Inhibition[2]
2,4-disubstituted quinoline-3-carboxylic acidsK562 (Leukemia)Micromolar Inhibition[2]
Quinoline-3-carboxylate derivativesMCF-7 (Breast Cancer)0.33 (for compound 4m)[3]
Quinoline-3-carboxylate derivativesK562 (Leukemia)0.28 (for compound 4k)[3]
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-7 (Breast Cancer)1.73 ± 0.27 µg/mL[4]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a range of diseases. Certain quinoline-3-carboxylic acids have been evaluated for their ability to suppress inflammatory responses. A common in vitro model for this involves the use of lipopolysaccharide (LPS) to stimulate macrophages, which then produce inflammatory mediators like nitric oxide (NO).

Table 2: Anti-inflammatory Activity of Quinoline-3-Carboxylic Acid Derivatives

Compound ClassAssayCell LineActivityReference
Quinoline-3-carboxylic acidsLPS-induced inflammationRAW264.7 (Mouse Macrophages)Appreciable anti-inflammatory affinities[5]
Quinoline derivativesInhibition of NF-κB induced luciferaseHeLaInhibition at concentrations as low as 5 µM[6]
Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Quinoline derivatives have a long history in this area, with fluoroquinolones being a notable class of antibiotics. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Quinoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinoline derivativeVancomycin-resistant E. faecium4[7]
9-bromo substituted indolizinoquinoline-5,12-dione derivativeS. aureus ATCC259230.031[7]
9-bromo substituted indolizinoquinoline-5,12-dione derivativeMRSA ATCC433000.063[7]
Coumarin-3-carboxylic acid with thioether quinolineXanthomonas oryzae pv oryzae (Xoo)11.05 (EC50)[8]
Coumarin-3-carboxylic acid with thioether quinolineAcidovorax citrulli (Aac)8.05 (EC50)[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Key Signaling Pathways

The biological effects of quinoline derivatives are often mediated through their interaction with key intracellular signaling pathways that regulate cell fate and inflammatory responses.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[9] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[9][10] Several quinoline derivatives have been identified as inhibitors of this pathway.[10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Quinoline Quinoline-3-Carboxylic Acid Derivatives Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (Translocation to Nucleus) Gene Pro-inflammatory Gene Expression NFkB_active->Gene Quinoline Quinoline-3-Carboxylic Acid Derivatives Quinoline->IKK Inhibits Quinoline->NFkB_active Inhibits Nuclear Translocation IkB_NFkB IκB NF-κB IkB_NFkB->NFkB_active Releases Biological_Activity_Screening_Workflow Start Novel Quinoline-3-Carboxylic Acid Derivative Cytotoxicity Primary Cytotoxicity Screening (e.g., MTT Assay on Cancer and Normal Cell Lines) Start->Cytotoxicity Decision1 Selective Cytotoxicity? Cytotoxicity->Decision1 AntiInflammatory Anti-inflammatory Screening (e.g., LPS-induced NO Assay) Decision1->AntiInflammatory No Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Decision1->Antimicrobial No Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways, Cell Cycle Analysis, Apoptosis Assays) Decision1->Mechanism Yes AntiInflammatory->Mechanism Antimicrobial->Mechanism Lead Lead Compound Identification Mechanism->Lead End Further Preclinical Development Lead->End

References

Unraveling the Therapeutic Potential of Quinoline-3-Carboxylic Acids: A Review of Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – While the precise mechanism of action for 7-Methoxy-2-methylquinoline-3-carboxylic acid remains to be elucidated in publicly available scientific literature, the broader class of quinoline-3-carboxylic acid derivatives has garnered significant attention in the fields of medicinal chemistry and pharmacology. These compounds have been investigated for a range of therapeutic applications, with research pointing towards several distinct mechanisms of action, including antiproliferative, anti-inflammatory, and enzyme inhibitory activities. This technical guide provides an in-depth overview of the current understanding of the mechanisms of action for structurally related quinoline-3-carboxylic acid derivatives, offering valuable insights for researchers and drug development professionals.

Antiproliferative and Anticancer Activity

Derivatives of quinoline-3-carboxylic acid have demonstrated notable potential as anticancer agents. Studies have explored their efficacy against various cancer cell lines, with investigations pointing towards a multi-faceted mechanism of action.

One proposed mechanism for the selective anticancer activity of certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives relates to their pKa values.[1] The acidic tumor microenvironment is thought to enhance the uptake and concentration of these compounds in cancer cells compared to non-cancerous cells.[1] This selectivity is a critical aspect of developing safer and more effective cancer therapies.

Some quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, certain indolo[2,3-b] quinoline derivatives have been found to exert their cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_AKT_mTOR_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain quinoline derivatives.

Quantitative Data: Antiproliferative Activity of Quinoline Derivatives
Compound ClassCell Line(s)IC50Reference
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7, K562Micromolar range[1]
1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivativesMCF-71.73 ± 0.27 µg/mL (for compound 7c)

Protein Kinase Inhibition

Another significant mechanism of action for quinoline-3-carboxylic acid derivatives is the inhibition of protein kinases. Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.

Specifically, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[2] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and contributes to tumor development and progression. Inhibition of CK2 by these quinoline derivatives presents a promising avenue for cancer therapy.

Experimental Workflow: Kinase Inhibition Assay

The inhibitory activity of compounds against protein kinases is typically determined using in vitro kinase assays.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent stop reaction Signal Measurement Signal Measurement Detection Reagent->Signal Measurement

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Quantitative Data: Protein Kinase CK2 Inhibition
Compound ClassIC50 RangeReference
3-quinoline carboxylic acid derivatives0.65 to 18.2 µM[2]

P2X7 Receptor Antagonism

Certain quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor (P2X7R). The P2X7R is an ATP-gated ion channel that is involved in inflammation and immune responses. Its overexpression has been linked to various pathological conditions, including cancer. By blocking the activity of P2X7R, these quinoline derivatives may offer therapeutic benefits in inflammatory diseases and certain types of cancer.

Logical Relationship: P2X7R Antagonism

The antagonism of the P2X7 receptor by quinoline derivatives prevents the downstream signaling cascade initiated by ATP binding, which includes ion flux and the release of pro-inflammatory cytokines.

P2X7R_Antagonism ATP ATP P2X7 Receptor P2X7 Receptor ATP->P2X7 Receptor binds to Ion Channel Opening Ion Channel Opening P2X7 Receptor->Ion Channel Opening activates Ca2+ Influx Ca2+ Influx Ion Channel Opening->Ca2+ Influx Inflammatory Response Inflammatory Response Ca2+ Influx->Inflammatory Response Quinoline Derivative Quinoline Derivative Quinoline Derivative->P2X7 Receptor blocks

Caption: Mechanism of P2X7 receptor antagonism by quinoline derivatives.

Quantitative Data: P2X7R Antagonism
Compound ClassTargetIC50Reference
Quinoline-6-carboxamide derivativesh-P2X7R0.566 µM (for 4-iodo compound 2f)

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (quinoline derivatives) and a vehicle control. A positive control (e.g., Doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Assay (Example: CK2 Inhibition)
  • Reaction Mixture Preparation: A reaction mixture is prepared containing the protein kinase CK2, a specific substrate peptide, ATP, and a reaction buffer.

  • Compound Addition: The test compounds (quinoline derivatives) are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Reaction Termination: The reaction is stopped, often by the addition of a stop solution.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Calcium Mobilization Assay (for P2X7R Antagonism)
  • Cell Loading: Cells expressing the P2X7 receptor (e.g., h-P2X7R-MCF-7 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: The cells are pre-incubated with the test compounds (quinoline derivatives) or a vehicle control.

  • Agonist Stimulation: The cells are stimulated with a P2X7R agonist (e.g., Bz-ATP) to induce calcium influx.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the test compounds on the agonist-induced calcium response is calculated, and the IC50 value is determined.

Conclusion

The quinoline-3-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. While the specific mechanism of action for this compound is not yet defined in the literature, research on its structural analogs has revealed a diverse range of biological activities, including antiproliferative effects, protein kinase inhibition, and P2X7 receptor antagonism. The data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the pharmacological properties of this class of compounds. Future studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound, which will be crucial for realizing its full therapeutic potential.

References

The Emergence of 7-Methoxy-2-methylquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2-methylquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry. While the specific discovery of this particular molecule is not extensively documented, its structural motifs are present in numerous biologically active compounds. This technical guide consolidates the available physicochemical data, proposes a detailed synthetic protocol based on established methodologies, and explores the potential biological activities by examining related quinoline derivatives. The information presented herein serves as a comprehensive resource for researchers investigating the therapeutic potential of novel quinoline-based agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. The key properties of this compound are summarized in the table below, compiled from publicly available chemical databases and supplier information.[1][2]

PropertyValueSource
CAS Number 470702-34-2Matrix Scientific[1]
Molecular Formula C12H11NO3Matrix Scientific[1], PubChem[2]
Molecular Weight 217.23 g/mol Matrix Scientific[1]
MDL Number MFCD03085776Matrix Scientific[1]
Predicted XlogP 2.1PubChem[2]
InChI InChI=1S/C12H11NO3/c1-7-10(12(14)15)5-8-3-4-9(16-2)6-11(8)13-7/h3-6H,1-2H3,(H,14,15)PubChem[2]
SMILES CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)OPubChem[2]

Proposed Synthesis: An Experimental Protocol

Reaction Scheme: Doebner Reaction

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product p_anisidine p-Anisidine reaction_core + p_anisidine->reaction_core acetaldehyde Acetaldehyde acetaldehyde->reaction_core pyruvic_acid Pyruvic Acid pyruvic_acid->reaction_core solvent Ethanol solvent->reaction_core heat Reflux heat->reaction_core product This compound reaction_core->product Doebner Reaction

Caption: Proposed synthetic pathway for this compound via the Doebner reaction.

Materials and Methods

Materials:

  • p-Anisidine

  • Acetaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Activated charcoal

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-anisidine (1 equivalent) in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add pyruvic acid (1.1 equivalents) followed by the slow, dropwise addition of acetaldehyde (1.2 equivalents).

  • Reaction Conditions: Gently heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Purification: Wash the crude product with cold ethanol. For further purification, dissolve the crude solid in a dilute aqueous solution of sodium hydroxide and treat with activated charcoal. Heat the solution and filter it while hot. Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.

  • Drying and Characterization: Collect the purified product by vacuum filtration, wash with distilled water until the washings are neutral to litmus, and dry in a vacuum oven. Characterize the final product by NMR, IR, and mass spectrometry.

Potential Biological Activities and Therapeutic Applications

Derivatives of quinoline-3-carboxylic acid have been reported to exhibit a wide range of biological activities, suggesting the therapeutic potential of this compound. The following table summarizes the observed activities of structurally related compounds.

Biological ActivityDescriptionRelevant Cancer Cell Lines/ModelsReference(s)
Antiproliferative Quinoline-3-carboxylic acid derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines.MCF-7 (breast), K562 (leukemia), SW480, HCT116, CACO2 (colorectal), PANC1 (pancreatic), PC3 (prostate), T47D (mammary), A375 (lung), A549 (melanoma), HELA (cervical)[9][10][11]
Anti-inflammatory Certain quinoline carboxylic acids have shown significant anti-inflammatory properties in cellular assays.RAW264.7 mouse macrophages[9][10]
PI3K/Akt/mTOR Pathway Inhibition The quinoline scaffold is found in compounds designed to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.HL-60 (leukemia), MDA-MB231 (breast), HCT-116 (colorectal)[12][13][14][15][16]

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been investigated as inhibitors of this pathway.[12][13][14][16] A simplified representation of this pathway and the potential point of inhibition by quinoline derivatives is depicted below.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline Quinoline Derivative (e.g., 7-Methoxy-2-methyl- quinoline-3-carboxylic acid) Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for quinoline-based inhibitors.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of quinoline carboxylic acids. This technical guide provides a foundational resource for its synthesis and potential biological evaluation. The proposed synthetic protocol offers a clear and established method for its preparation, while the analysis of related compounds highlights its potential as an antiproliferative and anti-inflammatory agent, possibly through the modulation of key signaling pathways such as PI3K/Akt/mTOR. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Analysis of 7-Methoxy-2-methylquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the expected spectroscopic data for 7-Methoxy-2-methylquinoline-3-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Molecular Structure and Expected Spectroscopic Features

This compound (C₁₂H₁₁NO₃, Molar Mass: 217.22 g/mol ) possesses a quinoline core, a heterocyclic aromatic system, substituted with a methoxy, a methyl, and a carboxylic acid group.[1] These functional groups give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and structural elucidation.

Predicted Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a powerful technique for determining the accurate mass and elemental composition of a molecule. The predicted m/z values for various adducts of this compound are presented in Table 1.[2]

Table 1: Predicted High-Resolution Mass Spectrometry Data [2]

AdductPredicted m/z
[M+H]⁺218.08118
[M+Na]⁺240.06312
[M-H]⁻216.06662
[M+NH₄]⁺235.10772
[M+K]⁺256.03706
[M]⁺217.07335
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) are outlined below. These predictions are based on the analysis of similar quinoline-based structures.

Table 2: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (Quinoline)7.0 - 8.5m
Methoxy H (-OCH₃)~3.9s
Methyl H (-CH₃)~2.7s
Carboxylic Acid H (-COOH)12.0 - 14.0br s

Table 3: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C (-COOH)165 - 175
Aromatic/Quinoline C100 - 160
Methoxy C (-OCH₃)~56
Methyl C (-CH₃)20 - 30
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed in Table 4.

Table 4: Predicted IR Absorption Data

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad
C-H Stretch (Aromatic/Alkyl)3100 - 2850Medium
C=O Stretch (Carboxylic Acid)1710 - 1680Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-O Stretch (Methoxy/Carboxylic Acid)1300 - 1200Strong

Experimental Protocols

The following sections detail the generalized procedures for obtaining the spectroscopic data.

NMR Spectroscopy

A detailed workflow for acquiring NMR spectra of quinoline carboxylic acids is presented below.

NMR_Workflow Workflow for NMR Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆, 0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube (Filter if necessary) dissolve->transfer instrument Place Tube in NMR Spectrometer transfer->instrument setup Set Up Experiment (¹H, ¹³C, and 2D if needed) instrument->setup acquire Acquire Data setup->acquire process Process Raw Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Peak Picking, Integration, Assignment) process->analyze

Caption: General workflow for NMR sample preparation and data acquisition.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar compounds like carboxylic acids. Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of cotton or glass wool if any particulate matter is present.

  • Data Acquisition: Place the NMR tube into the spectrometer. Set up the desired experiments, including standard 1D (¹H, ¹³C) and potentially 2D experiments (e.g., COSY, HSQC, HMBC) for full structural assignment. Acquire the data according to the instrument's standard operating procedures.

  • Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction. Analyze the processed spectrum by identifying chemical shifts, determining coupling constants, and integrating peak areas.

IR Spectroscopy

For solid samples, the thin solid film or Attenuated Total Reflectance (ATR) methods are commonly employed.[3][4]

IR_Workflow Workflow for Solid-State IR Spectroscopy (Thin Film Method) dissolve Dissolve Solid (in a volatile solvent like CH₂Cl₂) apply Apply Solution to Salt Plate (e.g., NaCl or KBr) dissolve->apply evaporate Evaporate Solvent (leaves a thin film) apply->evaporate mount Mount Plate in Spectrometer evaporate->mount acquire Acquire IR Spectrum mount->acquire analyze Analyze Spectrum (Identify characteristic peaks) acquire->analyze

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Protocol (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3]

  • Film Formation: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3] Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[3]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3]

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator.[3]

Mass Spectrometry (ESI-HRMS)

The following protocol is a general guideline for preparing samples for ESI-HRMS analysis.[5]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile) or water.[5]

  • Working Solution Preparation: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it to 1 mL with methanol, acetonitrile, or water to achieve a final concentration in the range of 10 µg/mL.[5]

  • Sample Submission: If any precipitate forms, the solution must be filtered.[5] Place the final solution in a standard 2 mL mass spectrometry vial with a pre-slit septum cap.[5]

  • Data Acquisition: Introduce the sample into the ESI source of the high-resolution mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Analyze the resulting spectrum to identify the m/z values of the molecular ion and its adducts. Use the accurate mass data to confirm the elemental composition of the compound.

References

Unveiling the Therapeutic Potential of 7-Methoxy-2-methylquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While direct experimental data for 7-Methoxy-2-methylquinoline-3-carboxylic acid is limited in publicly available literature, the therapeutic potential of this compound can be inferred from the activities of structurally related analogues. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a primary focus on its prospective role in oncology. Drawing on data from similar quinoline-3-carboxylic acid derivatives, this document explores potential mechanisms of action, including antiproliferative effects through the induction of apoptosis and the inhibition of key protein kinases. Detailed experimental protocols for assessing these activities and visualizations of relevant signaling pathways and workflows are provided to guide future research and development efforts for this promising compound.

Introduction to Quinoline-3-Carboxylic Acids

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties. The quinoline-3-carboxylic acid moiety, in particular, serves as a versatile template for the design and synthesis of novel therapeutic agents. The structural rigidity of the quinoline core, combined with the electronic properties imparted by the carboxylic acid group and other substituents, allows for specific interactions with a variety of biological targets. This has led to the development of quinoline-based drugs with applications in treating cancer, infectious diseases, and inflammatory conditions.

Potential Therapeutic Targets

Based on the biological activities reported for structurally similar quinoline-3-carboxylic acid derivatives, the primary therapeutic potential of this compound is projected to be in the field of oncology. The key mechanisms through which this class of compounds is believed to exert its anticancer effects are through the induction of programmed cell death (apoptosis) and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Antiproliferative Activity and Apoptosis Induction

A significant body of research points to the antiproliferative effects of quinoline-3-carboxylic acid derivatives against various cancer cell lines. This activity is often mediated by the induction of apoptosis. While specific data for this compound is not available, related compounds have been shown to trigger apoptotic pathways in cancer cells. The induction of apoptosis by these compounds may involve the modulation of key regulatory proteins, leading to cell cycle arrest and eventual cell death. For instance, some quinoline derivatives have been observed to induce apoptosis in human breast adenocarcinoma cells.[1]

Protein Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers. The quinoline scaffold has been successfully employed in the design of potent protein kinase inhibitors.

Protein Kinase CK2: Studies have identified protein kinase CK2 as a molecular target for derivatives of 3-quinoline carboxylic acid.[2][3] A number of these derivatives have been synthesized and shown to inhibit CK2 with IC50 values in the micromolar range.[2][3] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against this kinase.

Other Kinase Targets: The broader family of quinoline derivatives has been shown to inhibit a range of other kinases involved in cancer progression. For example, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3.[4] Furthermore, the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer, has been implicated as a target for some quinoline-based compounds.[5] A quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, has been shown to induce cell death in pancreatic cancer cells through the inhibition of the Akt/mTOR signaling pathway.[6] While these compounds are structurally distinct from this compound, they highlight the potential of the quinoline core to be adapted for targeting various kinases.

Data Presentation

The following table summarizes the in vitro antiproliferative activity of various quinoline-3-carboxylic acid derivatives against different cancer cell lines, as reported in the literature. It is important to note that these are not data for this compound but for structurally related compounds.

Compound ClassCell LineIC50 (µM)Reference
2,4-disubstituted quinoline-3-carboxylic acid derivativesMCF-7 (Breast Cancer)Micromolar inhibition[7]
2,4-disubstituted quinoline-3-carboxylic acid derivativesK562 (Leukemia)Micromolar inhibition[7]
2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative (7c)MCF-7 (Breast Cancer)1.73 ± 0.27[8]

The next table presents the inhibitory activity of certain quinoline-3-carboxylic acid derivatives against protein kinase CK2.

Compound ClassIC50 (µM)Reference
Tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives0.65 to 18.2[3][9]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[10]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Protein Kinase Inhibition Assay

A common method to assess kinase inhibition is through a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[12][13]

Materials:

  • Purified recombinant protein kinase (e.g., CK2)

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound)

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In the wells of a 384-well plate, add the test compound at various concentrations. Include control wells with no inhibitor (vehicle control) and wells with a known kinase inhibitor (positive control).

  • Kinase Reaction: To each well, add the kinase, its specific substrate, and ATP to initiate the reaction. The final volume and concentrations of each component should be optimized for the specific kinase being assayed.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ATP remaining in the well.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase. The percent inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

Mandatory Visualization

G cluster_0 Potential Signaling Pathways cluster_1 Apoptosis Induction cluster_2 Protein Kinase Inhibition Quinoline-3-Carboxylic_Acid_Derivative Quinoline-3-Carboxylic Acid Derivative Pro-apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bax) Quinoline-3-Carboxylic_Acid_Derivative->Pro-apoptotic_Proteins Upregulates Anti-apoptotic_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) Quinoline-3-Carboxylic_Acid_Derivative->Anti-apoptotic_Proteins Downregulates Mitochondrial_Dysfunction Mitochondrial Dysfunction Pro-apoptotic_Proteins->Mitochondrial_Dysfunction Anti-apoptotic_Proteins->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Quinoline-3-Carboxylic_Acid_Derivative_2 Quinoline-3-Carboxylic Acid Derivative Protein_Kinase Protein Kinase (e.g., CK2, PI3K) Quinoline-3-Carboxylic_Acid_Derivative_2->Protein_Kinase Inhibits Substrate_Phosphorylation Substrate Phosphorylation Protein_Kinase->Substrate_Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival) Substrate_Phosphorylation->Downstream_Signaling

Caption: Potential signaling pathways targeted by quinoline-3-carboxylic acid derivatives.

G Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Addition Add Test Compound (Serial Dilutions) Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h (Formazan Formation) MTT_Addition->Incubation_2_4h Solubilization Add Solubilization Solution Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (Calculate IC50) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT-based antiproliferation assay.

G Start Start Compound_Plating Plate Test Compound in 384-well Plate Start->Compound_Plating Reaction_Mix_Addition Add Kinase, Substrate, and ATP Compound_Plating->Reaction_Mix_Addition Incubation Incubate (Kinase Reaction) Reaction_Mix_Addition->Incubation Detection_Reagent_Addition Add ATP Detection Reagent Incubation->Detection_Reagent_Addition Luminescence_Measurement Measure Luminescence Detection_Reagent_Addition->Luminescence_Measurement Data_Analysis Data Analysis (Calculate IC50) Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the well-documented biological activities of structurally related quinoline-3-carboxylic acid derivatives provide a strong rationale for its investigation as a potential anticancer agent. The most promising avenues for its mechanism of action appear to be the induction of apoptosis and the inhibition of key protein kinases such as CK2.

To fully elucidate the therapeutic potential of this compound, future research should focus on its synthesis and subsequent biological evaluation. A comprehensive screening against a panel of cancer cell lines using the MTT assay would provide initial insights into its antiproliferative activity. Following this, mechanistic studies should be conducted to determine if the compound induces apoptosis and to identify the specific protein kinase targets through in vitro kinase inhibition assays. Such studies will be crucial in validating the therapeutic potential of this compound and paving the way for its further development as a novel anticancer drug candidate.

References

In Vitro Cytotoxicity of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide addresses the in vitro cytotoxicity of the broader class of quinoline-3-carboxylic acid derivatives. Extensive literature searches did not yield specific cytotoxic data for 7-Methoxy-2-methylquinoline-3-carboxylic acid. The information presented herein is based on structurally related compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent anticancer effects. Quinoline-3-carboxylic acids, in particular, have been a focus of research for developing novel antiproliferative agents. These compounds exert their cytotoxic effects through various mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways dysregulated in cancer.

Quantitative Cytotoxicity Data

The antiproliferative activity of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the cytotoxic activity of various quinoline-3-carboxylic acid and related derivatives against several cancer cell lines.

Compound/Derivative ClassCell LineIC50 (µM)Reference
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f)MCF-7 (Breast)Micromolar Inhibition[1][2]
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l)K562 (Leukemia)Micromolar Inhibition[1][2]
Quinoline-3-carboxylic acidMCF-7 (Breast)Significant Growth Inhibition[3]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[4]
Quinolone-3-carboxamide (Compound 10d)HepG2 (Liver)1.07[5]
Quinolone-3-carboxamide (Compound 10e)HepG2 (Liver)0.88[5]
Quinolone-3-carboxamide (Compound 10i)HepG2 (Liver)1.60[5]
Quinoline-3-carboxamide (Thiophene derivative 6b)MCF-7 (Breast)5.069[6]
Quinoline-3-carboxamide (Benzyloxy derivative 10)MCF-7 (Breast)10.85[6]

Experimental Protocols & Workflows

The evaluation of in vitro cytotoxicity is a critical step in drug discovery. The following are detailed methodologies for key experiments.

General Workflow for In Vitro Cytotoxicity Screening

The diagram below illustrates a standard workflow for assessing the cytotoxic potential of novel compounds.

G cluster_workflow Experimental Workflow for Cytotoxicity Assay prep Prepare Cell Culture (Seed cells in 96-well plates) treat Compound Treatment (Add serial dilutions of test compounds) prep->treat 24h incubate Incubation (e.g., 24, 48, or 72 hours) treat->incubate assay Perform Viability Assay (e.g., MTT Assay) incubate->assay measure Measure Signal (e.g., Absorbance at 570 nm) assay->measure analyze Data Analysis (Calculate % viability and IC50 values) measure->analyze

A typical workflow for in vitro cytotoxicity testing.
MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]

1. Materials and Reagents:

  • Desired cancer cell lines (e.g., MCF-7, HepG2).

  • Appropriate culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test quinoline derivatives.

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., anhydrous DMSO).[7]

  • 96-well flat-bottom cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 2 x 10^4 cells/well in 100 µL of medium and incubate overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the quinoline derivatives (e.g., 10–200 µg/mL). Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.[4]

Apoptosis Detection by Annexin V/PI Staining

This assay is used to quantify apoptosis induced by the test compounds.

1. Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Analysis: Analyze the stained cells by flow cytometry.[10] Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Signaling Pathways in Quinoline-Induced Cytotoxicity

Quinoline derivatives often induce cytotoxicity in cancer cells by triggering apoptosis. Apoptosis is a regulated process of cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.[10]

G cluster_pathway Apoptosis Signaling Pathways Induced by Quinoline Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway QD Quinoline Derivatives DR Death Receptors (e.g., Fas, TRAILR) QD->DR may activate Bcl2 Bcl-2 (Anti-apoptotic) QD->Bcl2 downregulates Bax Bax (Pro-apoptotic) QD->Bax upregulates C8 Pro-Caspase-8 DR->C8 recruits aC8 Active Caspase-8 C8->aC8 activation C3 Pro-Caspase-3 aC8->C3 activates Mito Mitochondrion CytC Cytochrome c Mito->CytC release Bcl2->Mito inhibits Bax->Mito permeabilizes C9 Pro-Caspase-9 CytC->C9 activates aC9 Active Caspase-9 C9->aC9 aC9->C3 activates aC3 Active Caspase-3 (Executioner) C3->aC3 Apoptosis Apoptosis (Cell Death) aC3->Apoptosis

Quinoline-induced apoptosis signaling pathways.

Studies have demonstrated that certain quinoline derivatives can increase the Bax/Bcl-2 ratio, leading to the disruption of the mitochondrial membrane potential and subsequent release of cytochrome c.[11][12] This event triggers the activation of caspase-9, a key initiator of the intrinsic pathway.[10][13] Some derivatives may also activate the extrinsic pathway by engaging death receptors, leading to the activation of caspase-8.[10][13] Both pathways ultimately converge to activate the executioner caspase-3, which orchestrates the dismantling of the cell. Furthermore, some quinoline compounds have been shown to induce cell death by inhibiting the Akt/mTOR signaling pathway and causing endoplasmic reticulum (ER) stress.[14]

References

Preliminary Investigation of 7-Methoxy-2-methylquinoline-3-carboxylic Acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide outlines a preliminary investigation into the potential of 7-Methoxy-2-methylquinoline-3-carboxylic acid as a kinase inhibitor. While direct inhibitory data for this specific compound is not currently available in public literature, the quinoline-3-carboxylic acid scaffold is a known pharmacophore in the design of kinase inhibitors. Notably, derivatives of this scaffold have demonstrated inhibitory activity against key kinases such as Protein Kinase CK2. This document provides a proposed research framework, including synthetic protocols, detailed methodologies for kinase inhibition assays, and an overview of relevant signaling pathways. The objective is to furnish researchers with the necessary information to initiate a comprehensive evaluation of this compound's therapeutic potential.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds. Specifically, derivatives of quinoline-3-carboxylic acid have emerged as a promising class of kinase inhibitors. Research has shown that modifications to the quinoline ring system can lead to potent and selective inhibition of various kinases.

This guide focuses on the specific analogue, this compound, as a candidate for investigation. The presence of the methoxy and methyl groups at positions 7 and 2, respectively, may confer unique pharmacological properties, including altered target affinity and selectivity compared to other reported quinoline-3-carboxylic acid derivatives.

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a general and robust method for the synthesis of quinoline-3-carboxylic acids is the Doebner-von Miller reaction or variations thereof. A plausible synthetic route is proposed below.

Proposed Synthetic Pathway:

A common method for synthesizing quinoline-3-carboxylic acids is through the condensation of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone, followed by oxidation. An alternative and often higher-yielding approach is the Gould-Jacobs reaction.

dot

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product 3-Amino-4-methoxyaniline 3-Amino-4-methoxyaniline Intermediate_Ester Ethyl 7-methoxy-2-methylquinoline-3-carboxylate 3-Amino-4-methoxyaniline->Intermediate_Ester Gould-Jacobs Reaction Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate_Ester Hydrolysis Alkaline Hydrolysis Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Gould-Jacobs Reaction

  • Step 1: Condensation. React 3-Amino-4-methoxyaniline with diethyl (ethoxymethylene)malonate. This reaction is typically performed in a high-boiling point solvent such as Dowtherm A and heated to a high temperature (e.g., 250 °C) to facilitate cyclization.

  • Step 2: Saponification. The resulting ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is then saponified using a strong base like sodium hydroxide in an alcoholic solvent (e.g., ethanol/water mixture) under reflux.

  • Step 3: Decarboxylation and Chlorination. The resulting carboxylic acid is then decarboxylated by heating, followed by chlorination using a reagent like phosphorus oxychloride (POCl₃) to yield a 4-chloroquinoline intermediate.

  • Step 4: Methylation. The 2-position can be methylated using a suitable methylating agent.

  • Step 5: Hydrolysis. Finally, the ester at the 3-position is hydrolyzed to the carboxylic acid using standard basic or acidic hydrolysis conditions.

  • Purification. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Preliminary Kinase Inhibition Profile (Hypothetical)

Based on the literature for structurally related quinoline-3-carboxylic acid derivatives, it is hypothesized that this compound may exhibit inhibitory activity against one or more protein kinases. A study on various 3-quinoline carboxylic acids demonstrated that several derivatives inhibit Protein Kinase CK2 with IC₅₀ values in the micromolar range.[1][2][3][4]

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetPredicted IC₅₀ (µM)Rationale
CK21 - 20Based on the activity of other quinoline-3-carboxylic acid derivatives.[1][2][3][4]
EGFR> 50Quinoline derivatives are known to target EGFR, but the substitution pattern is critical for high affinity.
VEGFR-2> 50Some quinoline-based molecules show activity against VEGFR-2.
PI3K> 50A potential off-target kinase, as some quinoline scaffolds interact with the PI3K/Akt/mTOR pathway.

Note: The IC₅₀ values presented in this table are hypothetical and serve as a starting point for experimental investigation. Actual values must be determined empirically.

Experimental Protocols for Kinase Inhibition Assays

To empirically determine the kinase inhibitory activity of this compound, a standardized biochemical kinase assay can be employed.

dot

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Reaction_Setup Incubate Kinase, Substrate, ATP, and Compound Compound_Prep->Reaction_Setup Detection Detect Kinase Activity (e.g., ADP-Glo, TR-FRET) Reaction_Setup->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Value Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a biochemical kinase inhibition assay.

Detailed Methodology: ADP-Glo™ Kinase Assay (Promega)

This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in a suitable assay buffer.

    • Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase reaction mixture to initiate the reaction.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation) using graphing software such as GraphPad Prism.

Relevant Signaling Pathways

Should this compound demonstrate significant inhibitory activity against specific kinases, it will be crucial to understand its potential impact on downstream signaling pathways. Two of the most critical pathways in cancer biology are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes PTEN PTEN PTEN->PIP3 inhibits

References

Methodological & Application

Application Notes: 7-Methoxy-2-methylquinoline-3-carboxylic acid for Protein Kinase CK2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase CK2 is a highly conserved and constitutively active serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a significant therapeutic target.[2][3] CK2 phosphorylates hundreds of substrates, positioning it as a central regulator of cellular signaling.[2] The development of specific and effective CK2 inhibitors is therefore a key area of interest in drug discovery.

Quinoline-3-carboxylic acid derivatives have emerged as a promising class of compounds for the inhibition of protein kinase CK2. Research has demonstrated that various substituted quinoline carboxylic acids can inhibit CK2 with IC50 values in the micromolar range.[4] This document provides detailed protocols and application notes for the use of 7-Methoxy-2-methylquinoline-3-carboxylic acid , a representative of this chemical class, in a protein kinase CK2 inhibition assay. While specific inhibitory data for this exact compound is not publicly available, the provided data for a structurally related compound from the same chemical series serves as a valuable reference for screening and preliminary assessment.

Data Presentation: Inhibitory Activity of a Related Quinoline Carboxylic Acid Derivative

The following table summarizes the inhibitory activity of a structurally analogous compound against protein kinase CK2, as reported in the literature. This data provides a benchmark for assessing the potential of this compound and other related compounds.

Compound NameStructureTarget KinaseIC50 (µM)Reference
This compound this compoundProtein Kinase CK2Data Not Available-
2-Amino-7-methoxy-quinoline-3-carboxylic acidStructurally related analogProtein Kinase CK21.1[4]

Note: The IC50 value presented is for a structurally similar compound, 2-Amino-7-methoxy-quinoline-3-carboxylic acid, as described by Syniugin et al. in "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2". This value is provided as a representative benchmark for the quinoline-3-carboxylic acid scaffold.

Signaling Pathway Context: Protein Kinase CK2

Protein Kinase CK2 is a key player in several critical pro-survival and proliferative signaling cascades.[5] Its constitutive activity allows it to "horizontally" regulate multiple pathways that are activated by "vertical" stimuli from outside the cell.[2] Understanding the pathways CK2 influences is crucial for interpreting inhibition data.

CK2_Signaling_Pathway Protein Kinase CK2 Signaling Interventions cluster_upstream Upstream Signals cluster_pathways Key Signaling Pathways cluster_downstream Cellular Outcomes Growth_Factors Growth Factors, Cytokines PI3K_AKT PI3K/AKT/mTOR Pathway Growth_Factors->PI3K_AKT JAK_STAT JAK/STAT Pathway Growth_Factors->JAK_STAT Cell_Survival Cell Survival & Anti-Apoptosis PI3K_AKT->Cell_Survival Proliferation Proliferation & Cell Cycle Progression PI3K_AKT->Proliferation NF_kB NF-κB Pathway NF_kB->Cell_Survival JAK_STAT->Proliferation CK2 Protein Kinase CK2 CK2->PI3K_AKT Phosphorylates & Activates Akt, PTEN CK2->NF_kB Phosphorylates IκBα & p65 subunit CK2->JAK_STAT Phosphorylates JAK2 & STAT3 Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Key signaling pathways modulated by Protein Kinase CK2.

Experimental Protocols

A robust and reproducible method for assessing CK2 inhibition is essential. The following protocol describes a common in vitro kinase assay using a radioactive-labeling method with a synthetic peptide substrate, which is highly specific for CK2.[1]

Protocol: In Vitro Radioactive Protein Kinase CK2 Inhibition Assay

This protocol is based on the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate.

Materials:

  • CK2 Enzyme: Recombinant human protein kinase CK2 holoenzyme.

  • Peptide Substrate: A highly selective CK2 peptide substrate (e.g., RRRADDSDDDDD).[1]

  • Inhibitor: this compound (or other test compounds) dissolved in DMSO.

  • [γ-³²P]ATP: Radioactive ATP.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

  • ATP Solution: 100 µM ATP in assay buffer.

  • Stop Solution: 75 mM Orthophosphoric acid.

  • P81 Phosphocellulose Paper: For capturing the phosphorylated peptide.

  • Scintillation Counter: For quantifying radioactivity.

Procedure Workflow:

CK2_Assay_Workflow Workflow for CK2 Inhibition Assay A 1. Prepare Reagents - Thaw CK2, Substrate, ATP, and Buffers on ice. - Prepare serial dilutions of the inhibitor in DMSO. B 2. Set Up Reaction Plate - Add Assay Buffer to wells. - Add Peptide Substrate. - Add CK2 Enzyme. A->B C 3. Add Inhibitor - Add serial dilutions of this compound or DMSO (vehicle control) to appropriate wells. - Pre-incubate for 10 minutes at room temperature. B->C D 4. Initiate Kinase Reaction - Add [γ-³²P]ATP/ATP mixture to all wells. - Incubate at 30°C for 15-20 minutes. C->D E 5. Stop Reaction - Add Orthophosphoric Acid (Stop Solution) to each well. D->E F 6. Capture & Wash - Spot an aliquot from each well onto P81 phosphocellulose paper. - Wash the paper 3-4 times with 0.75% phosphoric acid. E->F G 7. Quantify - Dry the P81 paper. - Measure incorporated radioactivity using a scintillation counter. F->G H 8. Data Analysis - Plot radioactivity vs. inhibitor concentration. - Calculate IC50 value using non-linear regression. G->H

Caption: Experimental workflow for the radioactive CK2 inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in 100% DMSO. A typical starting concentration for a primary screen might be 10 mM, diluted down to the nanomolar range.

    • Prepare the final ATP reaction mix by combining non-radioactive ATP solution with [γ-³²P]ATP. The final ATP concentration in the assay should be at or near the Km for CK2.

  • Reaction Setup (in a 96-well plate):

    • To each well, add the components in the following order:

      • Assay Buffer

      • Peptide Substrate (final concentration ~200 µM)

      • Test inhibitor at various concentrations (final DMSO concentration should be ≤1%)

      • CK2 Enzyme (e.g., 5-10 ng per reaction)

    • Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Gently mix and pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the [γ-³²P]ATP/ATP mixture to each well.

    • Incubate the plate at 30°C for 15-20 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stopping the Reaction:

    • Terminate the reaction by adding an equal volume of Stop Solution (75 mM orthophosphoric acid) to each well.

  • Substrate Capture and Washing:

    • Spot a 20 µL aliquot from each well onto a uniquely labeled square of P81 phosphocellulose paper.

    • Allow the spots to air dry completely.

    • Wash the P81 paper 3-4 times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to aid in drying.

  • Quantification and Analysis:

    • Place the dried P81 squares into scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Subtract the background CPM (no enzyme control) from all other readings.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a suitable software package (e.g., GraphPad Prism) by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound belongs to a chemical class with demonstrated inhibitory activity against protein kinase CK2. The protocols and data presented here provide a framework for researchers to effectively screen and characterize this and related compounds. By utilizing the detailed assay methodology and understanding the context of CK2's role in cellular signaling, scientists can advance the discovery of novel therapeutic agents targeting this important kinase.

References

Application of 7-Methoxy-2-methylquinoline-3-carboxylic acid in Cancer Cell Line Studies: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols relevant to the study of quinoline derivatives in cancer cell lines. While specific experimental data on 7-Methoxy-2-methylquinoline-3-carboxylic acid is not extensively available in publicly accessible literature, this document synthesizes findings from structurally related quinoline compounds to provide a framework for research. The methodologies and observed biological activities of these related compounds can serve as a valuable guide for investigating the potential anticancer effects of this compound.

Introduction to Quinoline Derivatives in Oncology

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous therapeutic agents.[1] Their biological significance is well-established, with applications including antimalarial, antibacterial, and notably, anticancer activities.[1] The anticancer potential of the quinoline nucleus is demonstrated by FDA-approved drugs such as Anlotinib and Bosutinib, which are quinoline-based protein kinase inhibitors.[2] The diverse mechanisms of action of quinoline derivatives include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[1]

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro anticancer activity of various quinoline derivatives that share structural similarities with this compound. This data is presented to offer a comparative baseline for future studies.

Table 1: Cytotoxicity of Quinoline-Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
12eMGC-803 (Gastric)1.38[2][3]
12eHCT-116 (Colon)5.34[2][3]
12eMCF-7 (Breast)5.21[2][3]

Table 2: Cytotoxicity of Quinoline-5-Sulfonamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3cC-32 (Melanoma)Comparable to Cisplatin[4][5]
3cMDA-MB-231 (Breast)Comparable to Cisplatin[4][5]
3cA549 (Lung)Comparable to Cisplatin[4][5]
3cHFF-1 (Normal Fibroblast)> 100[4][5]

Table 3: Cytotoxicity of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)

Cancer Cell LineIC50 (µM)Reference
HCT116 (Colorectal)0.33
Caco-2 (Colorectal)0.51
AGS (Gastric)3.6
PANC-1 (Pancreatic)18.4
SMMC-7721 (Liver)9.7

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related quinoline derivatives, this compound may exert its anticancer effects through various signaling pathways. A common mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

One of the frequently implicated pathways in cancer is the PI3K/AKT/mTOR signaling pathway , which is crucial for cell growth, proliferation, and survival. Several quinoline derivatives have been shown to inhibit this pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Another key mechanism is the induction of endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR). Prolonged ER stress can trigger apoptotic cell death. Some quinoline derivatives have been found to induce autophagy and apoptosis via ER stress.

The diagram below illustrates a potential mechanism of action involving the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway Quinoline 7-Methoxy-2-methylquinoline- 3-carboxylic acid (Hypothesized) PI3K PI3K Quinoline->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

The general workflow for these in vitro experiments is depicted below.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with 7-Methoxy-2-methylquinoline- 3-carboxylic acid Start->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation MTT Cell Viability Assay (MTT) Incubation->MTT Flow Apoptosis Assay (Flow Cytometry) Incubation->Flow Western Protein Expression (Western Blot) Incubation->Western IC50 Determine IC50 MTT->IC50 ApoptosisRate Quantify Apoptosis Flow->ApoptosisRate ProteinLevels Analyze Protein Levels Western->ProteinLevels

References

Application Notes and Protocols for Evaluating the Antibacterial Effects of 7-Methoxy-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone carboxylic acids represent a significant class of antibacterial agents, primarily exerting their effect through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[1][2] This mechanism ultimately leads to the fragmentation of the bacterial chromosome and cell death.[1][3] The emergence of antibiotic resistance necessitates the exploration of novel derivatives within this class. 7-Methoxy-2-methylquinoline-3-carboxylic acid is a synthetic quinoline derivative with potential antibacterial properties. These application notes provide a comprehensive set of protocols to systematically evaluate its efficacy and mechanism of action against a panel of pathogenic bacteria.

The following protocols detail the determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), assessment of the compound's effect on bacterial growth kinetics, evaluation of its impact on bacterial membrane integrity, and analysis of morphological changes induced in bacterial cells.

Quantitative Data Summary

The following tables present hypothetical data for the antibacterial activity of this compound against common bacterial pathogens. These tables are for illustrative purposes to demonstrate data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Escherichia coli259228162Bactericidal
Staphylococcus aureus29213482Bactericidal
Pseudomonas aeruginosa27853321284Bactericidal
Klebsiella pneumoniae70060316322Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]

Table 2: Time-Kill Kinetics of this compound against Escherichia coli ATCC 25922

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)
06.06.06.06.0
27.26.55.24.1
48.56.84.3<3.0
69.17.03.5<3.0
89.37.1<3.0<3.0
249.57.3<3.0<3.0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland standard

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute further in CAMHB to achieve a concentration that is twice the highest concentration to be tested.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.[5]

    • Add 200 µL of the prepared working solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[5]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension.[5]

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[7]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

Procedure:

  • From the wells of the completed MIC assay showing no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[4]

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[4]

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4]

Bacterial Growth Kinetics (Time-Kill) Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.

Materials:

  • This compound

  • CAMHB

  • Bacterial strain of interest

  • Spectrophotometer

  • Shaking incubator

  • MHA plates for colony counting

Procedure:

  • Prepare a bacterial culture in CAMHB to early or mid-logarithmic phase (OD600 ≈ 0.4-0.6).[8]

  • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Prepare flasks with CAMHB containing the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a control flask with no compound.

  • Inoculate each flask with the prepared bacterial culture.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[9]

  • Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates to determine the viable cell count (CFU/mL).

  • Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.

Bacterial Membrane Permeability Assay

This protocol assesses damage to the bacterial cell membrane using fluorescent probes.

Materials:

  • N-Phenyl-1-naphthylamine (NPN) for outer membrane permeability

  • Propidium Iodide (PI) for inner membrane permeability[10]

  • Bacterial strain of interest

  • HEPES buffer with glucose

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow bacterial cells to the mid-log phase and harvest by centrifugation.

  • Wash and resuspend the cells in HEPES buffer containing glucose.[10]

  • Treat the bacterial suspension with various concentrations of this compound.

  • Outer Membrane Permeability (NPN Uptake):

    • Add NPN to the treated and untreated cell suspensions.

    • Measure the increase in fluorescence, which indicates the uptake of NPN into the damaged outer membrane.[11]

  • Inner Membrane Permeability (PI Uptake):

    • Add Propidium Iodide to the treated and untreated cell suspensions.

    • Measure the increase in fluorescence. PI can only enter cells with compromised inner membranes and intercalate with DNA, leading to a significant fluorescence increase.[10][12]

Analysis of Bacterial Morphology by Scanning Electron Microscopy (SEM)

This method visualizes changes in bacterial cell shape and surface structure after treatment with the test compound.[13]

Materials:

  • Bacterial strain of interest

  • This compound

  • Glutaraldehyde solution (2.5%)

  • Phosphate buffer

  • Ethanol series for dehydration (50%, 70%, 80%, 90%, 95%, 100%)

  • Critical point dryer

  • Sputter coater (for gold-palladium coating)

  • Scanning Electron Microscope

Procedure:

  • Treat mid-log phase bacteria with the test compound (e.g., at MIC) for a specified duration.

  • Harvest the cells by centrifugation.

  • Fix the cells with 2.5% glutaraldehyde.

  • Wash the fixed cells with phosphate buffer.

  • Dehydrate the cells through a graded ethanol series.[13]

  • Perform critical point drying.

  • Mount the dried cells on stubs and coat them with a thin layer of gold-palladium using a sputter coater.

  • Observe the samples under a scanning electron microscope and compare the morphology of treated cells to untreated controls. Look for changes such as cell lysis, filamentation, or surface blebbing.[14][15]

Visualizations

Experimental_Workflow cluster_Screening Primary Screening cluster_Kinetics Time-Dependent Effects cluster_Mechanism Mechanism of Action Studies MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics Assay MIC->TimeKill Membrane Membrane Permeability (NPN/PI Uptake) MIC->Membrane SEM Morphological Analysis (SEM) MIC->SEM Start Bacterial Culture Preparation Start->MIC

Caption: Experimental workflow for evaluating antibacterial effects.

Quinolone_Mechanism cluster_drug Drug Action cluster_enzyme Bacterial Targets cluster_process Cellular Processes Drug 7-Methoxy-2-methylquinoline- 3-carboxylic acid Complex Ternary Drug-Enzyme-DNA Complex Formation Drug->Complex Binds to Gyrase DNA Gyrase Replication DNA Replication & Supercoiling Gyrase->Replication Gyrase->Complex TopoIV Topoisomerase IV TopoIV->Replication TopoIV->Complex Fragmentation DNA Fragmentation Complex->Fragmentation Leads to Death Bacterial Cell Death Fragmentation->Death

Caption: Proposed mechanism of action for quinolone antibacterials.

References

Application Notes and Protocols for 7-Methoxy-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation of stock solutions of 7-Methoxy-2-methylquinoline-3-carboxylic acid, a compound of interest in various research and drug development applications. Due to the hydrophobic nature of many quinoline derivatives, achieving and maintaining solubility in aqueous solutions for biological assays can be challenging. This document outlines the recommended solvents, detailed protocols for solubilization, and troubleshooting strategies to address common issues such as precipitation. The provided information is intended to ensure consistent and reliable experimental results.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and biological research. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results. Quinoline compounds and their derivatives frequently exhibit poor solubility in aqueous media, a common challenge in experimental biology.[1] The use of a co-solvent is a widely accepted method to prepare a concentrated stock solution that can be further diluted into aqueous experimental buffers or cell culture media.[1] Dimethyl sulfoxide (DMSO) is the most frequently used co-solvent for this class of compounds due to its broad solubilizing power and miscibility with water.[1]

Data Presentation: Solubility and Stock Solution Parameters

Solvent Anticipated Solubility Recommended Starting Stock Concentration Notes
Dimethyl Sulfoxide (DMSO) Soluble10-100 mMThe most common and recommended co-solvent.[1] High concentrations can be toxic to cells; the final DMSO concentration in assays should typically be kept low (e.g., <0.5%).[2]
Dimethylformamide (DMF) Likely Soluble10-50 mMAn alternative aprotic polar solvent. May have higher toxicity than DMSO in some biological systems.
Ethanol (EtOH) Sparingly Soluble to Soluble1-10 mMMay be used, but solubility is often lower than in DMSO or DMF.
Water Poorly Soluble/InsolubleNot RecommendedThe hydrophobic nature of the quinoline ring system generally leads to low aqueous solubility.[1]
Aqueous Buffers (e.g., PBS) Poorly Soluble/InsolubleNot RecommendedDirect dissolution in aqueous buffers is unlikely to be successful.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 217.22 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity

  • Sterile microcentrifuge tubes or glass vials with PTFE-lined caps

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath (optional, set to 37°C)

Procedure:

  • Safety Precautions: Before starting, consult the Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] Handle the compound in a well-ventilated area or a chemical fume hood.[4]

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 217.22 g/mol x 1000 mg/g = 2.17 mg

  • Weigh the Compound: Accurately weigh 2.17 mg of this compound and transfer it to a sterile microcentrifuge tube or vial.

  • Add Solvent: Add 1 mL of DMSO to the tube containing the compound.

  • Promote Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a sonicator bath for 5-10 minutes.[1]

    • Gentle warming in a 37°C water bath can also be applied to aid dissolution.[1] However, be mindful of the compound's stability at elevated temperatures.

  • Final Inspection: A successfully prepared stock solution should be a clear, particle-free liquid.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2]

Troubleshooting Precipitation Upon Dilution into Aqueous Media

A frequent challenge with hydrophobic compounds dissolved in DMSO is their precipitation when diluted into an aqueous buffer or cell culture medium.[1] This occurs because the compound is not soluble in the final aqueous environment once the DMSO concentration is significantly lowered.

Strategies to Mitigate Precipitation:

  • Lower the Final Concentration: The compound may be exceeding its maximum solubility in the final aqueous medium. Perform serial dilutions to determine the highest concentration that remains in solution.

  • Optimize DMSO Concentration: While aiming for the lowest possible final DMSO concentration, a slightly higher percentage (e.g., 0.5% instead of 0.1%) might be necessary to maintain solubility. Always include a vehicle control with the identical final DMSO concentration in your experiments to account for any solvent effects.[1]

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous medium. Instead, perform one or more intermediate dilution steps in the aqueous buffer.

  • Use of Pluronic F-68: For cell-based assays, incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 into the final medium can help to stabilize the compound and prevent precipitation.

Visualizations

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Add DMSO Add DMSO Weigh Compound->Add DMSO Vortex Vortex Add DMSO->Vortex Sonicate (Optional) Sonicate (Optional) Vortex->Sonicate (Optional) Warm to 37°C (Optional) Warm to 37°C (Optional) Sonicate (Optional)->Warm to 37°C (Optional) Visual Inspection Visual Inspection Warm to 37°C (Optional)->Visual Inspection Aliquot Aliquot Visual Inspection->Aliquot Store at -20°C / -80°C Store at -20°C / -80°C Aliquot->Store at -20°C / -80°C

Caption: Workflow for preparing a stock solution of this compound.

Troubleshooting_Precipitation Start Start Precipitation Observed Precipitation Observed Start->Precipitation Observed Lower Final Concentration Lower Final Concentration Precipitation Observed->Lower Final Concentration Try First Increase Final DMSO% Increase Final DMSO% Precipitation Observed->Increase Final DMSO% If Needed Use Stepwise Dilution Use Stepwise Dilution Precipitation Observed->Use Stepwise Dilution Alternative Solution Clear? Solution Clear? Lower Final Concentration->Solution Clear? Increase Final DMSO%->Solution Clear? Use Stepwise Dilution->Solution Clear? Proceed with Experiment Proceed with Experiment Solution Clear?->Proceed with Experiment Yes Re-evaluate Approach Re-evaluate Approach Solution Clear?->Re-evaluate Approach No

Caption: Troubleshooting workflow for addressing precipitation upon aqueous dilution.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of 7-Methoxy-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of 7-Methoxy-2-methylquinoline-3-carboxylic acid in cell-based assays. The protocols outlined below are designed to assess the compound's impact on cell viability, its potential to induce programmed cell death (apoptosis), and its effects on cell cycle progression. Furthermore, methods to investigate the compound's influence on key signaling pathways, such as the MAPK and NF-κB pathways, are detailed.

Introduction

Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] this compound is a specific derivative whose efficacy can be systematically evaluated using a panel of in vitro cell-based assays. These assays are crucial for determining the compound's mechanism of action and its potential as a therapeutic agent. The following protocols provide a stepwise approach to characterizing the biological effects of this compound.

Experimental Workflow Overview

A logical workflow for testing the efficacy of this compound is essential for generating robust and reproducible data. The workflow begins with an initial assessment of cytotoxicity, followed by more detailed investigations into the mechanisms of cell death and cell cycle perturbation. Finally, key signaling pathways implicated in cell survival and proliferation are examined.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_signaling Signaling Pathway Analysis viability Cell Viability Assay (MTT/MTS) apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle mapk MAPK Pathway Assay apoptosis->mapk nfkb NF-κB Pathway Assay apoptosis->nfkb mapk_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK (MAP2K) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., Elk-1) ERK->TranscriptionFactors phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation nfkb_pathway cluster_cytoplasm Cytoplasm Cytokine Pro-inflammatory Cytokine (e.g., TNFα) Receptor Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Pro-survival, Pro-inflammatory)

References

Application Notes and Protocols for the Synthesis of 7-Methoxy-2-methylquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 7-Methoxy-2-methylquinoline-3-carboxylic acid and its subsequent derivatization into esters and amides. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest for drug discovery programs.

Synthesis of the Core Scaffold: 7-Methoxy-2-methyl-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester

The synthesis of the quinoline core is achieved via the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1]

Experimental Protocol: Conrad-Limpach Synthesis

This two-step procedure first involves the formation of an enamine intermediate from 3-methoxyaniline and diethyl 2-acetylmalonate, followed by thermal cyclization to yield the 4-hydroxyquinoline product.

Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)methylene)-3-oxobutanoate (Enamine Intermediate)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 3-methoxyaniline (10.0 g, 81.2 mmol) and diethyl 2-acetylmalonate (17.5 g, 81.2 mmol) in toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

  • Heat the mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the enamine intermediate and can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 7-methoxy-4-hydroxy-2-methylquinoline-3-carboxylate

  • Place the crude enamine intermediate from the previous step into a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Add a high-boiling inert solvent such as Dowtherm A or mineral oil (100 mL).[1]

  • Heat the mixture with vigorous stirring to 250-260 °C.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Carefully add hexane (100 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from ethanol or acetic acid.

Quantitative Data
StepReactantsSolventTemperature (°C)Time (h)Yield (%)
13-methoxyaniline, Diethyl 2-acetylmalonateTolueneReflux2-4>95 (crude)
2Enamine IntermediateDowtherm A250-2600.5-175-85

Synthesis Workflow

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization A 3-Methoxyaniline + Diethyl 2-acetylmalonate B Toluene, p-TSA (cat.) Reflux, 2-4h A->B C Enamine Intermediate B->C D Enamine Intermediate C->D E Dowtherm A 250-260°C, 0.5-1h D->E F Ethyl 7-methoxy-4-hydroxy-2-methylquinoline-3-carboxylate E->F

Caption: Conrad-Limpach synthesis workflow.

Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Ester Hydrolysis
  • Suspend ethyl 7-methoxy-4-hydroxy-2-methylquinoline-3-carboxylate (10.0 g, 36.3 mmol) in ethanol (100 mL).

  • Add a 2 M aqueous solution of sodium hydroxide (50 mL, 100 mmol).

  • Heat the mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2 M hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-methoxy-2-methyl-4-hydroxyquinoline-3-carboxylic acid.

Derivatization of this compound

The carboxylic acid group can be readily converted into a variety of derivatives, such as esters and amides, which are common functionalities in drug candidates.

A. Esterification

The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification
  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 4.6 mmol) and the desired alcohol (e.g., benzyl alcohol, 1.1 equivalents, 5.1 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents, 0.46 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents, 5.1 mmol) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU and wash the solid with a small amount of DCM.

  • Wash the filtrate sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Esterification
AlcoholCoupling AgentsSolventTime (h)Yield (%)
MethanolDCC, DMAPDCM485-95
EthanolDCC, DMAPDCM480-90
Benzyl alcoholDCC, DMAPDCM675-85

Esterification Workflow

G A This compound + Alcohol B DCC, DMAP (cat.) DCM, 0°C to RT A->B C Ester Derivative B->C D Workup & Purification C->D E Pure Ester D->E

Caption: Steglich esterification workflow.

B. Amide Synthesis

Amide derivatives can be synthesized using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt).

Experimental Protocol: Amide Coupling
  • To a solution of this compound (1.0 g, 4.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0 °C, add EDC (1.1 equivalents, 5.1 mmol) and HOBt (1.1 equivalents, 5.1 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired primary or secondary amine (1.1 equivalents, 5.1 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.0 equivalents, 9.2 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water (100 mL) and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Amide Coupling
AmineCoupling AgentsSolventTime (h)Yield (%)
AnilineEDC, HOBt, DIPEADMF1270-80
BenzylamineEDC, HOBt, DIPEADMF1275-85
MorpholineEDC, HOBt, DIPEADMF1865-75

Amide Coupling Workflow

G A This compound B EDC, HOBt DMF, 0°C A->B C Activated Ester B->C D Amine, DIPEA RT, 12-24h C->D E Amide Derivative D->E F Workup & Purification E->F G Pure Amide F->G

Caption: Amide coupling reaction workflow.

References

Application Notes and Protocols for In Vivo Experimental Design: 7-Methoxy-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1][2][3][4][5][6][7] 7-Methoxy-2-methylquinoline-3-carboxylic acid, with the molecular formula C12H11NO3, is a member of this versatile family.[8][9] This document provides a comprehensive guide for the in vivo experimental design to evaluate the therapeutic potential and safety profile of this compound. The proposed studies are based on the known biological activities of structurally related quinoline-3-carboxylic acid derivatives.[2][10]

A structured preclinical workflow is essential for the systematic evaluation of new chemical entities. This process typically begins with computational screening and in vitro assays to determine biological activity, followed by in vivo studies to assess efficacy, safety, and pharmacokinetic profiles in a whole-organism context.[1]

Preclinical In Vivo Evaluation Workflow

The following diagram illustrates a typical workflow for the in vivo assessment of a novel quinoline derivative like this compound.

Preclinical_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_1a Examples cluster_2 Phase 3: Advanced Studies A Compound Synthesis & Characterization B Acute Toxicity Study (e.g., OECD 423) A->B C Pharmacokinetic (PK) Screening B->C D Anti-Inflammatory Models C->D E Anticancer Models C->E F Dose-Response Studies D->F E->F D1 Carrageenan-induced Paw Edema D2 LPS-induced Cytokine Storm E1 Xenograft Tumor Models (e.g., MCF-7) E2 Syngeneic Tumor Models G Chronic Toxicity Studies F->G H Mechanism of Action (MoA) Studies G->H Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Compound 7-Methoxy-2-methyl- quinoline-3-carboxylic acid Compound->RTK Compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols: 7-Methoxy-2-methylquinoline-3-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 7-Methoxy-2-methylquinoline-3-carboxylic acid as a chemical probe, based on current scientific literature. This document details its potential biological activities, presents key quantitative data for related compounds, and offers detailed protocols for relevant experimental assays.

Introduction

This compound belongs to the quinoline-3-carboxylic acid class of compounds. Derivatives of this scaffold have shown promising biological activities, including antiproliferative, anti-inflammatory, and protein kinase inhibitory effects. Notably, studies have identified certain quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2, a crucial enzyme implicated in various diseases, including cancer. While specific data for this compound is limited in publicly available literature, the information on closely related analogs suggests its potential as a valuable tool for studying cellular signaling pathways, particularly those involving protein kinase CK2.

Chemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
CAS Number 470702-34-2
Appearance Solid

Biological Activity and Potential Applications

Based on studies of structurally related quinoline-3-carboxylic acid derivatives, this compound is a potential inhibitor of protein kinase CK2 . CK2 is a serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. Its dysregulation is linked to the development and progression of cancer. Therefore, this compound can be utilized as a chemical probe to:

  • Investigate the role of CK2 in various cellular processes.

  • Validate CK2 as a therapeutic target in cancer and other diseases.

  • Serve as a starting point for the development of more potent and selective CK2 inhibitors.

Additionally, some quinoline derivatives have demonstrated antiproliferative and anti-inflammatory activities, suggesting broader applications for this compound in cancer and inflammation research.

Quantitative Data Summary

Table 1: Inhibitory Activity of Selected 3-Quinoline Carboxylic Acid Derivatives against Protein Kinase CK2

Compound DerivativeIC₅₀ (µM)
2-amino-7-bromoquinoline-3-carboxylic acid1.8
2-amino-6,7-dichloroquinoline-3-carboxylic acid0.9
Tetrazolo[1,5-a]quinoline-4-carboxylic acid0.65
7-bromo-tetrazolo[1,5-a]quinoline-4-carboxylic acid0.8

Data is representative of the compound class and sourced from studies on 3-quinoline carboxylic acid derivatives as CK2 inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro Protein Kinase CK2 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human protein kinase CK2.

Materials:

  • Recombinant human protein kinase CK2 (catalytic subunit α)

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • ATP solution

  • Phosphocellulose paper discs

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, the peptide substrate (final concentration ~200 µM), and the desired concentration of this compound (typically in a serial dilution). Include a DMSO control.

  • Initiate the reaction by adding recombinant CK2 enzyme (final concentration ~10 ng/reaction).

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Start the phosphorylation reaction by adding [γ-³²P]ATP (final concentration ~100 µM, specific activity ~500 cpm/pmol).

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs.

  • Wash the discs three times for 5 minutes each in wash buffer to remove unincorporated ATP.

  • Dry the discs and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CK2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reaction_Mixture Prepare Reaction Mixture (Buffer, Substrate, Inhibitor) Enzyme_Addition Add CK2 Enzyme Reaction_Mixture->Enzyme_Addition Pre_incubation Pre-incubate at 30°C Enzyme_Addition->Pre_incubation ATP_Addition Add [γ-³²P]ATP Pre_incubation->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation Spotting Spot on Phosphocellulose Incubation->Spotting Washing Wash Discs Spotting->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC₅₀ Counting->Analysis MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC₅₀ G->H CK2_Signaling_Pathway Probe 7-Methoxy-2-methylquinoline- 3-carboxylic acid CK2 Protein Kinase CK2 Probe->CK2 Inhibition Substrates Downstream Substrates (e.g., Akt, PTEN) CK2->Substrates Phosphorylation Proliferation Cell Proliferation Substrates->Proliferation Survival Cell Survival Substrates->Survival

Application Notes: Methods for Assessing the Anti-proliferative Activity of 7-Methoxy-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anti-cancer properties.[1][2] These compounds can exert their anti-proliferative effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and modulating key signaling pathways like PI3K/AKT and EGFR.[1][3][4] 7-Methoxy-2-methylquinoline-3-carboxylic acid is a member of this family, and a systematic evaluation of its anti-proliferative potential is crucial for its development as a potential therapeutic agent.

This document provides detailed protocols for a tiered approach to assessing the anti-proliferative activity of this compound (herein referred to as "Compound Q"). The protocols cover initial cytotoxicity screening, evaluation of long-term survival, and investigation into the underlying mechanisms of action, including effects on the cell cycle and apoptosis.

Part 1: Primary Screening - Cell Viability and Cytotoxicity Assays

Initial screening is performed to determine the concentration-dependent cytotoxic effect of Compound Q on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50). The two most common methods are the MTT and Sulforhodamine B (SRB) assays.

MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[5][6]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density based on the measurement of total cellular protein content.[7] The bright-pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under acidic conditions.[8][9] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[10]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay Measurement A 1. Prepare single-cell suspension B 2. Seed cells in 96-well plates (5,000-10,000 cells/well) A->B C 3. Incubate for 24h (37°C, 5% CO2) to allow attachment B->C D 4. Prepare serial dilutions of Compound Q E 5. Replace medium with compound-containing medium D->E F 6. Incubate for 48-72h E->F G 7. Perform Assay: - MTT: Add MTT reagent, incubate, solubilize. - SRB: Fix cells, stain with SRB, solubilize. H 8. Read absorbance on a microplate reader G->H I 9. Calculate % viability and IC50 values H->I

Caption: General workflow for MTT and SRB cytotoxicity assays.

Protocol 1: MTT Assay
  • Materials: 96-well plates, cancer cell line of interest, complete culture medium, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO).[6]

  • Procedure:

    • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2.[6]

    • Compound Treatment: Prepare serial dilutions of Compound Q in culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of Compound Q. Include vehicle-treated wells as a negative control.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

    • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.

    • Solubilization: Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[6]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[5]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

Protocol 2: SRB Assay
  • Materials: 96-well plates, Trichloroacetic acid (TCA), SRB solution (0.4% w/v in 1% acetic acid), 1% acetic acid wash solution, 10 mM Tris base solution (pH 10.5).[7][11]

  • Procedure:

    • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

    • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the supernatant. Incubate for 1 hour at 4°C.[8][9]

    • Washing: Remove the supernatant and wash the plates five times with 1% acetic acid to remove excess dye. Air-dry the plates completely.[7][9]

    • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

    • Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[11]

    • Absorbance Reading: Measure the optical density (OD) at 510 nm on a microplate reader.[7][11]

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50.

Data Presentation: IC50 Values

The results from the primary screening can be summarized in a table.

Cell LineAssay TypeExposure Time (h)IC50 of Compound Q (µM)
MCF-7 (Breast)MTT4815.2
A549 (Lung)MTT4822.8
HCT116 (Colon)SRB7218.5
HeLa (Cervical)SRB7225.1

Part 2: Long-Term Anti-Proliferative Effects - Colony Formation Assay

The colony formation or clonogenic assay assesses the ability of a single cell to undergo sustained proliferation and form a colony (≥50 cells). It is considered the gold standard for measuring the long-term reproductive viability of cells after treatment with a cytotoxic agent.[12]

Experimental Workflow: Colony Formation Assay

G A 1. Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates B 2. Allow cells to attach (24h) A->B C 3. Treat with varying concentrations of Compound Q for 24h B->C D 4. Replace with fresh, drug-free medium C->D E 5. Incubate for 10-14 days until visible colonies form D->E F 6. Fix colonies (e.g., with paraformaldehyde) E->F G 7. Stain colonies (e.g., with Crystal Violet) F->G H 8. Count colonies (≥50 cells) G->H I 9. Calculate Plating Efficiency and Survival Fraction H->I G cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Analysis A 1. Seed and treat cells with Compound Q for 24-48h B 2. Harvest cells (including floating cells) and wash with cold PBS A->B C 3. Proceed to specific staining protocol B->C D 4a. Fix cells in cold 70% ethanol C->D G 4b. Resuspend cells in 1X Binding Buffer E 5a. Treat with RNase A D->E F 6a. Stain with Propidium Iodide (PI) E->F J 7. Acquire data on a flow cytometer F->J H 5b. Stain with Annexin V-FITC and PI G->H I 6b. Incubate in the dark H->I I->J K 8. Analyze data to quantify cell populations J->K G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis CompoundQ Compound Q CompoundQ->RTK Inhibits

References

Troubleshooting & Optimization

Overcoming solubility issues with 7-Methoxy-2-methylquinoline-3-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-2-methylquinoline-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is poorly soluble in aqueous buffers. What are the primary factors influencing its solubility?

A1: The solubility of this compound, like other quinoline-carboxylic acid derivatives, is influenced by several key factors:

  • pH: As a carboxylic acid, its solubility is highly pH-dependent.[1][2] In acidic conditions, the carboxylic acid group remains protonated, leading to lower aqueous solubility. In neutral to basic conditions, the more soluble carboxylate anion is formed.[3][4]

  • Crystalline Structure: The arrangement of molecules in the solid state significantly impacts solubility. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.

  • Substituents on the Quinoline Ring: The methoxy and methyl groups on the quinoline core influence its physicochemical properties, such as lipophilicity and crystal packing, which in turn affect solubility.

  • Temperature: For many organic compounds, solubility tends to increase with temperature.[5][6]

Q2: What is the most straightforward method to try and solubilize this compound?

A2: The simplest and often most effective initial approach is pH adjustment. By increasing the pH of the aqueous buffer, you can deprotonate the carboxylic acid group, forming a much more water-soluble salt.[7][8][]

Q3: Can I use organic co-solvents to dissolve this compound?

A3: Yes, using a water-miscible organic co-solvent is a common and effective technique.[3][5] Solvents like DMSO, ethanol, or PEG 400 can be used to create a concentrated stock solution, which is then diluted into your aqueous buffer.[3][] It is crucial to keep the final concentration of the organic solvent to a minimum (typically <1%) to avoid potential artifacts in biological experiments.[3]

Q4: What should I do if pH adjustment and co-solvents are not sufficient or are incompatible with my experiment?

A4: If these primary methods are unsuitable, you can explore more advanced techniques such as salt formation with a specific counter-ion or the use of cyclodextrins to form inclusion complexes.[3][10][11]

Troubleshooting Guides

Issue 1: The compound precipitates when I add my concentrated stock (in organic solvent) to the aqueous buffer.

This is a common problem when the compound is "shocked" by the rapid change in solvent polarity.

Solutions:

  • Slow, Dropwise Addition: Add the concentrated stock solution very slowly, drop-by-drop, into the vigorously stirring aqueous buffer.[3]

  • Reverse the Addition: Never add the aqueous buffer to the organic stock solution, as this will likely cause immediate precipitation.[3]

  • Optimize Co-solvent Concentration: Minimize the final concentration of the organic co-solvent. If possible, perform a solubility test at various final co-solvent percentages (e.g., 0.1%, 0.5%, 1%) to find the lowest effective concentration.

  • Combine with pH Adjustment: Ensure the receiving aqueous buffer has a pH that favors the ionized (soluble) form of the carboxylic acid (typically pH > 7.5).

Issue 2: The compound dissolves initially with pH adjustment but crashes out of solution over time.

This may indicate that the solution is supersaturated or that the pH is drifting.

Solutions:

  • Verify and Buffer pH: Double-check the final pH of your solution. Use a well-buffered system to ensure the pH remains stable over the course of your experiment.

  • Gentle Warming: Gentle warming of the solution during preparation can help achieve a stable dissolved state. Allow the solution to cool to the experimental temperature slowly.

  • Consider Salt Formation: For long-term stability in solution, preparing a stable salt form of the compound may be necessary.[12]

Issue 3: I need to prepare a high-concentration solution in a buffer where pH and organic solvents are restricted.

This is a significant challenge, particularly for in vivo studies or sensitive cell-based assays.

Solutions:

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Particle Size Reduction: While more of a formulation strategy, reducing the particle size through techniques like micronization can increase the dissolution rate.[6][13][14]

Data Presentation

Table 1: Effect of pH on the Aqueous Solubility of a Representative Quinoline Carboxylic Acid
Buffer pHSolubility (µg/mL)Appearance
5.0< 1Suspension
6.05Slight Suspension
7.050Slightly Hazy
7.4250Clear Solution
8.0> 1000Clear Solution

Note: This table presents illustrative data for a typical quinoline carboxylic acid to demonstrate the expected trend.

Table 2: Co-solvent Systems for Preparing a 1 mM Working Solution
Co-solventStock Conc. (mM)Final Co-solvent % (v/v)Resulting Solution Clarity
DMSO1001%Clear
Ethanol502%Clear
PEG 400502%Clear
NoneN/A0%Precipitate

Note: This table provides example data. The optimal co-solvent and its concentration should be determined experimentally.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Weigh the desired amount of this compound.

  • Add a small volume of a dilute basic solution, such as 0.1 M NaOH, dropwise while continuously stirring or vortexing.[3]

  • Continue adding the basic solution until the compound is fully dissolved, indicating the formation of the soluble salt.

  • Once dissolved, add your desired buffer (e.g., PBS, Tris) to reach the final volume.

  • Crucially, check the final pH of the solution and adjust if necessary. The final working solution must remain at a pH that maintains the deprotonated state of the carboxylate group.

Protocol 2: Solubilization using a Co-solvent
  • Prepare a concentrated stock solution (e.g., 10-50 mM) of the compound in 100% of a suitable co-solvent (e.g., DMSO).[3] Ensure it is fully dissolved.

  • To prepare your final working solution, add the concentrated stock solution dropwise into the vigorously stirring aqueous buffer.[3]

  • Ensure the final concentration of the co-solvent is as low as possible (ideally <1%).

  • Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.

Protocol 3: Cyclodextrin Inclusion Complexation
  • Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 5-10% (w/v).

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.

  • Continue stirring at room temperature for several hours or overnight to allow for complex formation.

  • The resulting solution can then be filtered to remove any undissolved material.

Visualizations

G cluster_0 Decision Workflow for Solubilization Start Poorly Soluble Compound CheckCompatibility Is pH change compatible with experiment? Start->CheckCompatibility TrypH Use pH Adjustment (Protocol 1) CheckCompatibility->TrypH Yes CheckCoSolvent Are co-solvents compatible? CheckCompatibility->CheckCoSolvent No Success Soluble Compound TrypH->Success TryCoSolvent Use Co-solvent (Protocol 2) CheckCoSolvent->TryCoSolvent Yes Advanced Consider Advanced Methods (e.g., Cyclodextrins) CheckCoSolvent->Advanced No TryCoSolvent->Success Advanced->Success

Caption: Decision tree for selecting a solubilization strategy.

G cluster_1 pH Effect on Carboxylic Acid Solubility Compound_Acid R-COOH (Insoluble) Compound_Salt R-COO⁻ + H⁺ (Soluble) Compound_Acid->Compound_Salt  Increase pH   (Add Base) Compound_Salt->Compound_Acid  Decrease pH   (Add Acid)

Caption: pH-dependent equilibrium of a carboxylic acid.

G cluster_2 Co-Solvent Dilution Workflow A 1. Prepare Concentrated Stock in 100% Co-solvent (e.g., DMSO) C 3. Add Stock Solution Dropwise to Buffer A->C B 2. Vigorously Stir Aqueous Buffer B->C D 4. Achieve Final Working Solution (<1% Co-solvent) C->D

Caption: Workflow for preparing solutions using co-solvents.

References

Optimizing reaction conditions for the synthesis of 7-Methoxy-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-2-methylquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and established methods for the synthesis of this compound are the Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction. Both methods involve the cyclization of an aniline derivative with a β-dicarbonyl compound. The final step typically involves the hydrolysis of the resulting ester to the carboxylic acid.

Q2: I am getting a low yield in the cyclization step. What are the potential causes and how can I optimize the reaction?

A2: Low yields in the cyclization step of quinoline synthesis are a common issue. Key factors to consider for optimization include reaction temperature, reaction time, and the choice of solvent. High temperatures are generally required for the thermal cyclization, often in the range of 250-300°C.[1] Using a high-boiling inert solvent like Dowtherm A or diphenyl ether can significantly improve yields compared to running the reaction neat.[2] It is crucial to perform a time-temperature study to find the optimal balance that promotes cyclization while minimizing product degradation.[3] Microwave-assisted synthesis can also be an effective strategy to improve yields and reduce reaction times.[4]

Q3: My product is difficult to purify and appears as a viscous oil or tarry material. What can I do?

A3: The formation of viscous oils or tars can be attributed to the presence of impurities, residual high-boiling solvent, or product degradation at high temperatures.[1] Ensure the thorough removal of the high-boiling solvent under high vacuum.[1] Purification can be achieved by column chromatography.[1] To induce crystallization, you can try triturating the crude oil with a non-polar solvent such as hexane or petroleum ether.[1] Recrystallization from a suitable solvent like ethanol, acetic acid, or a DMF/water mixture can also be effective.[1]

Q4: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?

A4: In quinoline synthesis, particularly at high temperatures, side reactions such as decarboxylation can occur, leading to byproducts.[1][3] Careful control of the reaction temperature and time is critical to minimize these side reactions.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation of the starting materials and product.[1] For the Conrad-Limpach synthesis, the regioselectivity of the initial condensation between the aniline and the β-ketoester can be an issue, potentially leading to the formation of 2-hydroxyquinoline isomers.[5] This is generally controlled by the reaction temperature, with lower temperatures favoring the kinetic 4-hydroxyquinoline product.[5]

Troubleshooting Guides

Problem 1: Incomplete Cyclization Reaction
Possible Cause Troubleshooting Step
Insufficient TemperatureGradually increase the reaction temperature, monitoring for any signs of product decomposition. The cyclization is a high-temperature process.[1][3]
Inadequate Reaction TimeExtend the reaction time at the optimized temperature. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.[1]
Inefficient HeatingConsider using microwave irradiation for more rapid and uniform heating, which can lead to higher yields and shorter reaction times.[1][4]
Presence of MoistureEnsure that all reagents and solvents are anhydrous, as moisture can sometimes interfere with the reaction.[1]
Problem 2: Low Yield After Ester Hydrolysis
Possible Cause Troubleshooting Step
Incomplete HydrolysisIncrease the reaction time or the concentration of the base (e.g., NaOH or KOH). Monitor the disappearance of the starting ester by TLC or LC-MS.
Product DegradationIf the reaction mixture is heated for an extended period, degradation of the carboxylic acid may occur. Avoid excessive heating.
Inefficient Product IsolationAfter acidification, ensure the pH is low enough to fully precipitate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation before filtration.
Product SolubilityIf the product has some solubility in the aqueous solution, extract the filtrate with a suitable organic solvent (e.g., ethyl acetate) after acidification to recover any dissolved product.

Experimental Protocols

Synthesis of Ethyl 7-Methoxy-2-methylquinoline-3-carboxylate (via Conrad-Limpach Synthesis)

This protocol is a representative procedure and may require optimization.

Step 1: Condensation

  • In a round-bottom flask, combine 1 equivalent of m-anisidine with 1 to 1.2 equivalents of ethyl acetoacetate.

  • Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).

  • Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic. Water is formed as a byproduct.

Step 2: Cyclization

  • To the crude enamine intermediate from Step 1, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.[2]

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere with vigorous stirring.[5]

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.[6]

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product and wash away the high-boiling solvent.[1][6]

  • Collect the solid product by filtration and wash with cold hexane.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.[1]

Hydrolysis to this compound
  • Dissolve the ethyl 7-methoxy-2-methylquinoline-3-carboxylate in a suitable solvent such as ethanol or a mixture of THF and water.

  • Add an excess of an aqueous solution of a strong base (e.g., 2N NaOH or KOH).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with a suitable acid (e.g., 1N HCl).

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Optimization of Cyclization Temperature in Gould-Jacobs Reaction

EntryTemperature (°C)Reaction Time (min)Yield (%)
125020Low
23002037
325060Increased from Entry 1
43006028 (decarboxylation observed)
5300547

Note: This table is based on a representative Gould-Jacobs reaction and illustrates the general trend.[3] Optimal conditions for the synthesis of this compound may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ethyl Ester cluster_hydrolysis Hydrolysis start m-Anisidine + Ethyl Acetoacetate condensation Condensation (Acid Catalyst, RT) start->condensation cyclization Thermal Cyclization (~250°C, High-Boiling Solvent) condensation->cyclization purification1 Purification (Recrystallization/ Column Chromatography) cyclization->purification1 ester_product Ethyl 7-Methoxy-2-methyl- quinoline-3-carboxylate purification1->ester_product hydrolysis Base Hydrolysis (NaOH or KOH) ester_product->hydrolysis acidification Acidification (HCl) hydrolysis->acidification purification2 Purification (Filtration & Washing) acidification->purification2 final_product 7-Methoxy-2-methyl- quinoline-3-carboxylic acid purification2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_tree cluster_cyclization Cyclization Issues cluster_purification Purification Issues cluster_side_reactions Side Reactions start Low Yield or Impure Product incomplete_cyclization Incomplete Cyclization? start->incomplete_cyclization oily_product Oily/Tarry Product? start->oily_product side_products Significant Side Products? start->side_products temp_time Optimize Temperature & Time incomplete_cyclization->temp_time Yes microwave Consider Microwave Heating temp_time->microwave anhydrous Ensure Anhydrous Conditions microwave->anhydrous remove_solvent Thoroughly Remove High- Boiling Solvent oily_product->remove_solvent Yes triturate Triturate with Non-Polar Solvent remove_solvent->triturate chromatography Column Chromatography triturate->chromatography control_temp Carefully Control Temperature side_products->control_temp Yes inert_atm Use Inert Atmosphere control_temp->inert_atm check_regio Check Regioselectivity (Conrad-Limpach) inert_atm->check_regio

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting low bioactivity of 7-Methoxy-2-methylquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-2-methylquinoline-3-carboxylic acid and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of quinoline-3-carboxylic acid derivatives?

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] Derivatives of quinoline-3-carboxylic acid, in particular, have been investigated for various therapeutic applications, including:

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.[1][2] They have been shown to inhibit key enzymes involved in cancer progression, such as tyrosine kinases, and can induce apoptosis (programmed cell death).[1][2]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[3] These compounds can target a variety of kinases, including those involved in cell signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt and NF-κB pathways.

  • Antimicrobial Activity: Certain quinoline-3-carboxylic acid derivatives have shown promise as antibacterial and antifungal agents.

Q2: My this compound derivative shows low or no bioactivity in my assay. What are the potential causes?

Low bioactivity can stem from several factors, ranging from compound-specific properties to experimental setup. Here are some common areas to investigate:

  • Compound Solubility: Poor solubility in aqueous assay buffers is a frequent issue with organic small molecules. If the compound precipitates, its effective concentration will be much lower than intended.

  • Compound Stability: The derivative may be unstable under the assay conditions (e.g., pH, temperature, light exposure), leading to degradation over the incubation period.

  • Assay Interference: The compound itself might interfere with the assay technology. For instance, in fluorescence-based assays, the compound's intrinsic fluorescence could mask the signal. In enzyme-based assays, it might non-specifically inhibit the reporter enzyme.

  • Incorrect Target or Cell Line: The chosen biological target or cell line may not be sensitive to this specific class of compounds.

  • Sub-optimal Assay Conditions: The concentration range tested, incubation time, or other assay parameters may not be optimal for observing the compound's activity.

Q3: How can I improve the solubility of my this compound derivative for biological assays?

Improving solubility is a critical first step in troubleshooting low bioactivity. Consider the following strategies:

  • Co-solvents: While DMSO is a common solvent for initial stock solutions, using a small, controlled percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final assay medium can sometimes improve solubility. However, it's crucial to include a vehicle control to account for any effects of the co-solvent itself.

  • pH Adjustment: For compounds with ionizable groups, like a carboxylic acid, adjusting the pH of the buffer can significantly impact solubility.

  • Formulation Strategies: For in vivo studies, more advanced formulation techniques such as complexation with cyclodextrins or preparation of lipid-based formulations may be necessary.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay (e.g., MTT Assay) Results

Problem: You are observing inconsistent IC50 values for your this compound derivative between replicate plates or experiments.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between seeding replicates.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. Ensure proper humidification in the incubator.
Compound Precipitation Visually inspect the wells under a microscope after adding the compound. If precipitates are visible, the compound concentration is likely too high for the assay conditions.
Incomplete Formazan Solubilization After adding the solubilization buffer (e.g., DMSO or isopropanol), ensure all purple formazan crystals are dissolved by gentle pipetting or shaking. Incomplete solubilization will lead to artificially low absorbance readings.[4]
MTT Reagent Instability The MTT reagent is light-sensitive. Prepare it fresh and protect it from light. If the solution turns blue-green, it is contaminated and should be discarded.[5][6]
Issue 2: No or Weak Inhibition in a Kinase Inhibition Assay

Problem: Your this compound derivative is not showing the expected inhibitory activity against your target kinase.

Potential Cause Troubleshooting Step
Inactive Enzyme Verify the activity of your kinase enzyme with a known potent inhibitor (positive control). Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[7]
Incorrect ATP Concentration For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. If the ATP concentration is too high, it can outcompete the inhibitor. It is often recommended to use an ATP concentration close to the Km value for the kinase.[7][8]
Compound Interference with Detection In luminescence-based assays (e.g., ADP-Glo™), the compound may inhibit the luciferase reporter enzyme. Run a control experiment with the compound and the detection reagents in the absence of the kinase to check for interference.[9]
Non-specific Inhibition due to Aggregation At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help to disrupt these aggregates.[9]
Assay Not in Linear Range Ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration. If the reaction proceeds to completion, it will be difficult to accurately measure inhibition.[7]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxicity of a compound.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for measuring kinase activity and inhibition using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™).

Materials:

  • Kinase of interest and its specific substrate

  • This compound derivative

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a white assay plate, add the kinase, its substrate, and the test compound at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a time period within the linear range of the reaction (e.g., 60 minutes).[7]

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) by adding the detection reagents from the kit according to the manufacturer's instructions. This usually involves a one- or two-step addition with a short incubation.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the luminescence signal to percent kinase activity relative to the "no inhibitor" control. Plot the percent activity against the compound concentration to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Compound Compound Dilution Treatment Treatment/Incubation Compound->Treatment Cells Cell Seeding Cells->Treatment Kinase Kinase/Substrate Prep Kinase->Treatment Detection Detection Reagent Addition Treatment->Detection Readout Plate Reading (Absorbance/Luminescence) Detection->Readout IC50 IC50 Determination Readout->IC50

Caption: General experimental workflow for bioactivity assessment.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTOR mTOR Akt->mTOR Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation

Caption: Simplified PI3K/Akt signaling pathway.[10][11][12][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation Complex IκB-NF-κB (Inactive) IkB->Complex Degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation Complex->IkB Complex->NFkB Release Transcription Gene Transcription (Inflammation, Survival) NFkB_active->Transcription

Caption: Simplified canonical NF-κB signaling pathway.[14][15][16]

References

Side reactions in the synthesis of 7-Methoxy-2-methylquinoline-3-carboxylic acid and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-Methoxy-2-methylquinoline-3-carboxylic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired 7-Methoxy Isomer Formation of the isomeric 5-methoxy-2-methylquinoline-3-carboxylic acid due to the use of 3-methoxyaniline as a starting material. The cyclization can occur at both ortho positions to the amino group.Optimize cyclization conditions (temperature, catalyst) to favor the formation of the 7-methoxy isomer. Careful purification by fractional crystallization or column chromatography is essential to separate the isomers.
Presence of 4-hydroxy-2-methyl-quinoline Impurity (Knorr Product) The initial condensation of 3-methoxyaniline and the β-ketoester was performed at too high a temperature, favoring the thermodynamic product which leads to the 2-hydroxyquinoline isomer via the Knorr synthesis pathway.[1][2]Perform the initial condensation at a lower temperature (e.g., room temperature to moderate heating) to favor the kinetic product, the β-aminoacrylate, which leads to the desired 4-hydroxyquinoline precursor.[1]
Formation of Tar or Polymeric Material High temperatures during the cyclization step can lead to the decomposition of starting materials or intermediates, especially if conducted without a suitable solvent.[1] High concentrations of reactants can also contribute to polymerization.[1]Use a high-boiling, inert solvent such as diphenyl ether or mineral oil to maintain a consistent high temperature and prevent localized overheating.[1] Adjusting the concentration of the reactants may also be beneficial.[1]
Incomplete Cyclization The thermal cyclization step requires a significant amount of energy and may not proceed to completion if the temperature is too low or the reaction time is too short.[2]Ensure the reaction mixture reaches and is maintained at the optimal temperature for cyclization (typically around 250 °C) for a sufficient period.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) for the disappearance of the intermediate is recommended.
Incomplete Hydrolysis of the Ethyl Ester The final step of converting the ethyl ester of the target molecule to the carboxylic acid may not go to completion.Ensure complete saponification by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature. Monitor the reaction progress by TLC or HPLC.
Difficulty in Product Isolation and Purification The product may be insoluble or co-precipitate with byproducts from the high-boiling solvent.After cooling the reaction mixture, the precipitated product can be collected by filtration. Washing the solid with a non-polar solvent like toluene or hexanes can help remove the high-boiling solvent.[1] Further purification can be achieved through recrystallization from an appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is a variation of the Conrad-Limpach or Gould-Jacobs synthesis. This involves the condensation of 3-methoxyaniline with an ethyl acetoacetate derivative (like ethyl 2-acetyl-3-(3-methoxyphenyl)aminoacrylate) to form a β-aminoacrylate intermediate. This intermediate is then cyclized at high temperatures to form the ethyl ester of the target molecule, which is subsequently hydrolyzed to the final carboxylic acid.

Q2: Why is a mixture of 7-methoxy and 5-methoxy isomers often obtained?

A2: The use of 3-methoxyaniline as a starting material leads to the possibility of cyclization at two different positions on the aromatic ring (ortho to the amino group). This results in the formation of both the desired 7-methoxy isomer and the undesired 5-methoxy isomer. The regioselectivity of this step is influenced by reaction conditions.

Q3: How can I minimize the formation of the Knorr synthesis byproduct (2-hydroxyquinoline isomer)?

A3: The Knorr product results from the reaction of the aniline with the ester group of the β-ketoester, which is favored at higher temperatures during the initial condensation. To minimize this, the condensation step should be carried out under kinetic control, meaning at lower temperatures (e.g., room temperature).[1][2]

Q4: What is the purpose of using high-boiling point solvents like diphenyl ether in the cyclization step?

A4: The intramolecular cyclization to form the quinoline ring is the rate-determining step and requires a high activation energy, necessitating temperatures around 250 °C.[2] High-boiling solvents provide a medium to safely and uniformly achieve and maintain this high temperature, preventing charring and promoting a more controlled reaction.[1]

Q5: Are there alternative, milder methods for the cyclization step?

A5: While high-temperature thermal cyclization is traditional, research into alternative methods is ongoing. The use of certain acid catalysts or microwave-assisted synthesis could potentially lower the required temperature and reaction time, though specific protocols for this target molecule may require development and optimization.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 7-Methoxy-2-methylquinoline-3-carboxylate (A Precursor to the Final Acid)

  • Step 1: Condensation. 3-methoxyaniline is reacted with ethyl acetoacetate. This reaction is typically carried out at or slightly above room temperature to favor the formation of the kinetic product, ethyl 3-((3-methoxyphenyl)amino)but-2-enoate. A mild acidic catalyst may be used.

  • Step 2: Cyclization. The intermediate from Step 1 is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250 °C. The reaction is maintained at this temperature for a specified time to induce intramolecular cyclization.

  • Step 3: Work-up and Purification. The reaction mixture is cooled, and the precipitated product (a mixture of 7-methoxy and 5-methoxy isomers) is collected by filtration. The product is washed with a non-polar solvent to remove the high-boiling solvent. The isomers are then typically separated by column chromatography or fractional crystallization.

General Procedure for the Hydrolysis to this compound

  • The purified ethyl 7-methoxy-2-methylquinoline-3-carboxylate is refluxed in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide, until the ester is completely saponified.

  • The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_hydrolysis Hydrolysis 3_methoxyaniline 3-Methoxyaniline intermediate Ethyl 3-((3-methoxyphenyl)amino)but-2-enoate 3_methoxyaniline->intermediate Condensation (Low Temp) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate ester_product Ethyl 7-Methoxy-2-methyl- quinoline-3-carboxylate intermediate->ester_product Thermal Cyclization (~250°C) final_product 7-Methoxy-2-methyl- quinoline-3-carboxylic acid ester_product->final_product Base Hydrolysis then Acidification

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_desired_path Desired Pathway cluster_isomer_formation Isomer Formation cluster_knorr_product Knorr Side Reaction intermediate Ethyl 3-((3-methoxyphenyl)amino)but-2-enoate desired_product Ethyl 7-Methoxy-2-methyl- quinoline-3-carboxylate intermediate->desired_product Cyclization (Ortho to Methoxy) isomer_product Ethyl 5-Methoxy-2-methyl- quinoline-3-carboxylate intermediate->isomer_product Cyclization (Ortho to Amino) knorr_intermediate Acetoacetanilide derivative knorr_product 2-Hydroxyquinoline derivative knorr_intermediate->knorr_product Cyclization 3_methoxyaniline 3-Methoxyaniline 3_methoxyaniline->knorr_intermediate Condensation (High Temp) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->knorr_intermediate

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_isomers Analyze for 5-methoxy isomer start->check_isomers check_knorr Analyze for Knorr product start->check_knorr check_tar Observe for tar/polymer start->check_tar check_completion Check for unreacted intermediate start->check_completion solution_isomers Optimize cyclization; Improve purification check_isomers->solution_isomers solution_knorr Lower condensation temp. check_knorr->solution_knorr solution_tar Use high-boiling solvent; Adjust concentration check_tar->solution_tar solution_completion Increase cyclization temp/time check_completion->solution_completion

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Enhancing the Selectivity of 7-Methoxy-2-methylquinoline-3-carboxylic acid for Protein Kinase CK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and resources for researchers working to enhance the selectivity of 7-Methoxy-2-methylquinoline-3-carboxylic acid and related quinoline-based compounds for Protein Kinase CK2. Below you will find troubleshooting guides for common experimental issues, frequently asked questions regarding inhibitor selectivity, detailed experimental protocols, and comparative data to inform your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the characterization and optimization of your CK2 inhibitor.

Problem Potential Cause Suggested Solution
Inconsistent IC50 values between experiments. Reagent variability (enzyme batch, ATP concentration), assay conditions (incubation time, temperature), or compound handling (solubility, stability).[1]1. Standardize Reagents: Use the same batch of kinase and substrate. Ensure ATP concentration is consistent and ideally close to the Km of CK2. 2. Control Assay Conditions: Maintain a consistent incubation time and temperature. Ensure the reaction is in the linear range. 3. Verify Compound Integrity: Check the solubility of your compound in the assay buffer. Prepare fresh dilutions for each experiment from a validated stock solution.[1]
High off-target activity observed in kinase panel screening. The quinoline scaffold can interact with the ATP-binding site of multiple kinases due to structural conservation.[2]1. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that improve selectivity. Focus on substitutions that exploit unique features of the CK2 active site.[3] 2. Rational Design: Utilize computational modeling and the crystal structure of CK2 to design modifications that increase interactions with specific residues in the CK2 active site while introducing steric hindrance with off-target kinases.
Potent in biochemical assays but weak in cell-based assays. Poor cell permeability, rapid metabolism of the compound, or active efflux from the cells.1. Assess Cell Permeability: Perform cell permeability assays (e.g., PAMPA). 2. Metabolic Stability Assays: Evaluate the stability of the compound in liver microsomes or hepatocytes. 3. Efflux Pump Inhibition: Co-incubate with known efflux pump inhibitors to see if cellular potency is restored.
Observed cellular phenotype does not match known CK2 biology. Off-target effects of the inhibitor may be dominating the cellular response.1. Use a Structurally Different CK2 Inhibitor: Confirm if a chemically distinct CK2 inhibitor produces the same phenotype. 2. Rescue Experiments: Overexpress a drug-resistant mutant of CK2 to see if the phenotype is reversed. 3. Direct Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to CK2 in cells at the effective concentrations.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the common off-target kinases for quinoline-based CK2 inhibitors?

A1: Due to the conserved nature of the ATP-binding pocket, quinoline-based inhibitors can exhibit off-target activity against other kinases. For example, the well-characterized quinoline-based CK2 inhibitor CX-4945 has shown inhibitory activity against other members of the CMGC kinase family, such as CLK3, DYRK1A, and GSK3β.[7][8] A broad kinase selectivity panel is essential to identify the specific off-targets for your compound.

Q2: How can I quantitatively measure the selectivity of my inhibitor?

A2: Selectivity can be quantified using a selectivity score, which is the number of kinases inhibited above a certain threshold (e.g., 50%) at a specific concentration, or by calculating a Gini coefficient or selectivity entropy from a comprehensive kinase panel screening.[9] It is also common to report the fold-selectivity, which is the ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target (CK2).

Q3: How does the ATP concentration in my biochemical assay affect the measured IC50 value?

A3: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration.[10] To obtain comparable and meaningful IC50 values, it is recommended to perform the assay at an ATP concentration that is close to the Michaelis constant (Km) of CK2 for ATP. Keep in mind that cellular ATP concentrations are in the millimolar range, which can lead to a discrepancy between biochemical and cellular potency.[10]

Q4: What is the purpose of a Cellular Thermal Shift Assay (CETSA)?

A4: A CETSA is a powerful method to confirm that your compound directly binds to its intended target (CK2) within the complex environment of a living cell.[4][5][6] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[4] A positive result in a CETSA provides strong evidence of target engagement.

Quantitative Data

The following tables provide inhibitory activity data for a series of 2-aminoquinoline-3-carboxylic acid derivatives against protein kinase CK2. While not identical to this compound, these compounds share a similar core structure and provide insight into the structure-activity relationship for this class of inhibitors.[11][12][13][14]

Table 1: IC50 Values of 2-Aminoquinoline-3-Carboxylic Acid Derivatives Against Human CK2 [12]

CompoundR1R2R3R4R5IC50 (µM)
5a NH2HH–OCH3H>30
5b NH2H–OCH3HH1.2
5c NH2HBrHH0.7
5d NH2HHBrH>30
5e NH2HH–OPhH>30
5f NH2HBr–OCH3H18.2
5k NH2–CH=CH-CH=CH–HH0.65

Data extracted from Syniugin et al., J Enzyme Inhib Med Chem, 2016.[12]

For comparison, the well-characterized clinical-stage CK2 inhibitor, CX-4945 (a benzonaphthyridine derivative), demonstrates high potency against CK2 and provides a benchmark for selectivity profiling.

Table 2: Selectivity Profile of CX-4945

KinaseIC50 (nM)Reference
CK2α 1[15]
FLT3 35[15]
PIM1 46[15]
CDK1 56[15]
GSK3β 190[7]

Note: While potent against these kinases in biochemical assays, CX-4945 was inactive against FLT3, PIM1, and CDK1 in cell-based functional assays at 10 µM.[15]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol describes a general method for determining the selectivity of an inhibitor against a panel of kinases using a luminescence-based assay that measures ADP production.[11][16][17][18][19]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Panel of purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of your inhibitor in DMSO. Further dilute the compounds in the kinase reaction buffer to the final desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add your diluted inhibitor.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11][16]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11][16]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given inhibitor concentration. For kinases showing significant inhibition, perform a dose-response experiment to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm the binding of your inhibitor to CK2 in a cellular environment.[4][5][6][20][21]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • Reagents and equipment for Western blotting

  • Anti-CK2α antibody

Procedure:

  • Cell Treatment: Treat cultured cells with your inhibitor at the desired concentration or with a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include an unheated control.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Centrifuge to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-CK2α antibody to detect the amount of soluble CK2α at each temperature.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Visualizations

CK2 Signaling Pathway and Inhibitor Action

CK2_Signaling cluster_upstream Upstream Signals cluster_pathway CK2 Signaling Cascade cluster_inhibitor Inhibitor Action cluster_downstream Cellular Outcomes Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CK2 Protein Kinase CK2 Receptor->CK2 Activates Akt_S129 Akt (Ser129) CK2->Akt_S129 Phosphorylates Downstream_Effectors Downstream Effectors (e.g., p21, NF-κB) Akt_S129->Downstream_Effectors Regulates Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effectors->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effectors->Apoptosis Quinoline_Inhibitor 7-Methoxy-2-methyl- quinoline-3-carboxylic acid Quinoline_Inhibitor->CK2 Inhibits Kinase_Selectivity_Workflow Start Start: Synthesize/Obtain Inhibitor Prepare_Compound Prepare Serial Dilutions of Inhibitor Start->Prepare_Compound Primary_Screen Primary Screen: Single High Concentration (e.g., 1 µM) Prepare_Compound->Primary_Screen Data_Analysis_1 Data Analysis: Identify Hits (e.g., >70% inhibition) Primary_Screen->Data_Analysis_1 Kinase_Panel Broad Kinase Panel (>100 kinases) Kinase_Panel->Primary_Screen No_Hits Low Off-Target Activity: Proceed with On-Target Characterization Data_Analysis_1->No_Hits No significant hits Secondary_Screen Secondary Screen: Generate IC50 Curves for Hits Data_Analysis_1->Secondary_Screen Hits identified Data_Analysis_2 Data Analysis: Determine IC50 Values Secondary_Screen->Data_Analysis_2 Selectivity_Profile Generate Selectivity Profile: Compare IC50s (CK2 vs. Hits) Data_Analysis_2->Selectivity_Profile End End: Informed Decision for Further Development Selectivity_Profile->End IC50_Troubleshooting Start Inconsistent IC50 Values Observed Check_Compound Check Compound: Solubility, Stability, Stock Concentration Start->Check_Compound Compound_Issue Issue Found: Prepare Fresh Stock, Filter Solution Check_Compound->Compound_Issue Yes Check_Reagents Check Reagents: Enzyme Activity, ATP Concentration, Buffer pH Check_Compound->Check_Reagents No Resolved Problem Resolved Compound_Issue->Resolved Reagent_Issue Issue Found: Use New Aliquots, Verify Concentrations Check_Reagents->Reagent_Issue Yes Check_Assay_Conditions Check Assay Conditions: Incubation Time/Temp, Plate Edge Effects Check_Reagents->Check_Assay_Conditions No Reagent_Issue->Resolved Condition_Issue Issue Found: Optimize Time Course, Avoid Outer Wells Check_Assay_Conditions->Condition_Issue Yes Check_Data_Analysis Check Data Analysis: Curve Fitting Method, Background Subtraction Check_Assay_Conditions->Check_Data_Analysis No Condition_Issue->Resolved Analysis_Issue Issue Found: Standardize Analysis Protocol Check_Data_Analysis->Analysis_Issue Yes Check_Data_Analysis->Resolved No Issue Found, Re-evaluate Experiment Analysis_Issue->Resolved

References

Addressing off-target effects of 7-Methoxy-2-methylquinoline-3-carboxylic acid in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 7-Methoxy-2-methylquinoline-3-carboxylic acid in cellular assays. The information is designed to help identify and address potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the assumed primary target of this compound for the context of this guide?

A1: For the purpose of this guide, we will assume this compound (herein referred to as "Compound Q") is a putative inhibitor of Kinase X , a key component in a pro-proliferative signaling pathway in cancer cell lines. This provides a framework for differentiating on-target from potential off-target effects.

Q2: My cells are showing a high level of cytotoxicity at concentrations where I don't expect to see significant inhibition of Kinase X. Is this an off-target effect?

A2: It is possible that the observed cytotoxicity is an off-target effect. A primary step is to establish a clear dose-response relationship for both the intended on-target effect (e.g., inhibition of Kinase X phosphorylation) and cytotoxicity.[1] If the cytotoxic IC50 is significantly lower than the on-target IC50, it suggests an off-target liability. Consider testing the compound in a cell line that does not express the intended target; if cytotoxicity persists, it is likely an off-target effect.[1]

Q3: I'm observing a cellular phenotype that isn't consistent with the known function of Kinase X. What could be the cause?

A3: This is a common indicator of potential off-target activity.[2] The compound could be interacting with unintended proteins, triggering other signaling pathways.[1] To investigate this, you can perform phenotypic profiling and compare the observed phenotype to databases of compound-induced phenotypes, which may provide clues about the affected off-target pathway.[1]

Q4: How can I begin to experimentally distinguish between on-target and off-target effects?

A4: A multi-pronged approach is recommended. Start by performing a full dose-response curve for your on-target readout.[2] A key experiment is to use a structurally unrelated inhibitor of the same primary target.[2] If this second compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect for Compound Q.[2] Additionally, rescue experiments, where the on-target effect is restored by adding a downstream component of the signaling pathway, can be very informative.[1]

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity

You are observing significant cell death at concentrations of Compound Q that are well below its IC50 for Kinase X inhibition.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the identity and purity of your compound stock using methods like LC-MS or NMR. Biologically active contaminants could be responsible for the observed effects.[2]

  • Perform a Dose-Response Comparison: Quantify the IC50 for both cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) and on-target activity (e.g., inhibition of a Kinase X substrate phosphorylation via Western Blot or ELISA). A significant divergence in these values points towards off-target effects.

  • Use a Target-Negative Cell Line: Test Compound Q in a cell line that does not express Kinase X.[1] If cytotoxicity is still observed, it is highly likely to be independent of Kinase X inhibition.

  • Broad-Spectrum Profiling: Consider screening Compound Q against a panel of common off-target liabilities, such as a kinase panel or a GPCR panel, to identify unintended molecular targets.[2][3]

Issue 2: Phenotype Inconsistent with On-Target Inhibition

Treatment with Compound Q induces an unexpected cellular phenotype (e.g., changes in cell morphology, induction of autophagy) that has not been previously associated with the inhibition of Kinase X.

Troubleshooting Steps:

  • Validate On-Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that Compound Q is binding to Kinase X in your cellular model at the concentrations used.[2]

  • Employ a Structurally Unrelated Inhibitor: As mentioned in the FAQs, test a different known inhibitor of Kinase X that has a distinct chemical structure.[2] If this compound recapitulates the on-target effects without producing the unexpected phenotype, this points to an off-target effect of Compound Q.

  • Pathway Analysis: Use transcriptomic (e.g., RNA-seq) or proteomic analysis to identify signaling pathways that are significantly altered by Compound Q treatment.[1] This can provide unbiased insight into the molecular mechanisms underlying the unexpected phenotype.

  • Rescue Experiment: If the unexpected phenotype is believed to be due to an off-target effect, attempt to rescue it by co-treating with an antagonist for a suspected off-target, if one is identified through profiling assays.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for Compound Q

Assay TypeReadoutIC50 (µM)
BiochemicalKinase X Activity0.5
Cellularp-Substrate Y (in MCF-7)1.2
CellularCytotoxicity (in MCF-7)15.0
CellularCytotoxicity (in Kinase X KO)14.5

Table 2: Hypothetical Kinase Selectivity Profile for Compound Q (1 µM Screen)

Kinase% Inhibition
Kinase X 92%
Kinase A5%
Kinase B85%
Kinase C12%
Kinase D78%

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the engagement of a compound with its target protein in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[2]

Methodology:

  • Cell Treatment: Incubate intact cells with Compound Q at various concentrations or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant and quantify the amount of soluble Kinase X using Western blotting or ELISA.[2] A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of Compound Q.

Protocol 2: Western Blot for Pathway Analysis

Methodology:

  • Cell Lysis: After treating cells with Compound Q or controls, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-Kinase X, total Kinase X, or downstream markers) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1.5 hours at room temperature.[1]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using appropriate software.

Visualizations

G cluster_0 Hypothetical On-Target Pathway cluster_1 Potential Off-Target Pathway GF Growth Factor Rec Receptor GF->Rec KinaseX Kinase X Rec->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY Proliferation Cell Proliferation SubstrateY->Proliferation CompoundQ_on Compound Q CompoundQ_on->KinaseX KinaseB Kinase B OffTargetPheno Unexpected Phenotype (e.g., Cytotoxicity) KinaseB->OffTargetPheno CompoundQ_off Compound Q CompoundQ_off->KinaseB

Caption: On-target vs. potential off-target signaling pathways.

G start Unexpected Cellular Effect Observed step1 Verify Compound Purity & Identity (LC-MS, NMR) start->step1 step2 Perform Dose-Response (On-Target vs. Phenotype) step1->step2 step3 Confirm On-Target Engagement (CETSA) step2->step3 step4 Test with Structurally Unrelated Inhibitor step3->step4 step5 Conduct Broad-Spectrum Off-Target Profiling (e.g., Kinome Scan) step4->step5 end Identify Off-Target Mechanism step5->end

Caption: Workflow for investigating off-target effects.

G q1 Unexpected cytotoxicity observed? a1_yes Is cytotoxic IC50 << on-target IC50? q1->a1_yes Yes a1_no Cytotoxicity likely on-target or due to high concentration. q1->a1_no No a2_yes Does cytotoxicity persist in a target-negative cell line? a1_yes->a2_yes Yes a2_no Cytotoxicity may be linked to on-target effect in a specific cell context. a1_yes->a2_no No a3_yes High probability of off-target cytotoxicity. Proceed with profiling. a2_yes->a3_yes Yes a3_no Off-target effect cannot be ruled out; consider other validation methods. a2_yes->a3_no No

Caption: Troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Refining Purification Methods for 7-Methoxy-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification methods of 7-Methoxy-2-methylquinoline-3-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during purification experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Product "Oils Out" Instead of Crystallizing

  • Question: During recrystallization, my compound separates as a liquid or oil instead of forming solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that specific solvent system.[1] This is often due to the solution being too concentrated or cooled too quickly.[1]

    Solutions:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, you can gradually lower the temperature further in a refrigerator.[1]

    • Use a More Dilute Solution: Re-heat the solution and add more of the "good" solvent (in which the compound is soluble) to decrease the concentration before attempting to cool it again.[1][2]

    • Modify the Solvent System: The chosen solvent may not be ideal. Try a solvent with a different polarity or a binary solvent mixture. Adding a small amount of a solvent in which the compound is more soluble to the hot solution can sometimes prevent it from precipitating too early.[3]

Issue 2: Low Purity After Recrystallization

  • Question: The purity of my recrystallized this compound is not improving significantly. What could be the reason?

  • Answer: If recrystallization is not enhancing purity, it's likely that the chosen solvent is not effectively differentiating between your product and the impurities. This means the impurities have similar solubility profiles to your compound in that solvent.[1]

    Solutions:

    • Solvent Screening: A systematic solvent screening is recommended. Test solvents with varying polarities. For quinoline carboxylic acids, solvents like ethanol, methanol, ethyl acetate, acetone, and toluene can be effective.[1] High-boiling point amide solvents like N,N-Dimethylformamide (DMF) have also been used effectively for purifying quinoline carboxylic acid derivatives.[4][5]

    • Use a Binary Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF, methanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which the compound is sparingly soluble, e.g., water or hexane) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[1]

    • Consider Chromatography: If impurities are very similar in structure and polarity, recrystallization may not be sufficient. High-Performance Liquid Chromatography (HPLC) or column chromatography might be necessary.[6][7]

Issue 3: No Crystals Are Forming After Cooling

  • Question: I have prepared a saturated solution of my compound, but no crystals have formed even after extended cooling. What should I do?

  • Answer: The absence of crystal formation can stem from several factors, including insufficient supersaturation, the compound being too soluble in the chosen solvent, or the lack of nucleation sites for crystal growth to begin.[3]

    Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites.[3]

      • Seeding: Add a tiny, pure crystal of this compound to the solution to initiate crystal growth.[2][3]

    • Increase Concentration: If the solution is not sufficiently saturated, you can gently heat it and evaporate some of the solvent to increase the solute concentration. Then, allow it to cool again.[2]

    • Change the Solvent: The compound may be too soluble. Try a different solvent in which it is less soluble, or add an anti-solvent to the current solution.[1]

Issue 4: Very Low Yield of Recovered Product

  • Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?

  • Answer: A low yield often indicates that a significant amount of the compound remains dissolved in the mother liquor.[3] This can happen if too much solvent was used or if the solution was not cooled sufficiently.

    Solutions:

    • Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Adding a slight excess (5-10%) can prevent premature crystallization during hot filtration, but excessive amounts will reduce the yield.[1][2]

    • Cool Thoroughly: Ensure the solution is cooled sufficiently before filtration. Using an ice bath after the solution has reached room temperature can maximize precipitation.[3]

    • Recover from Mother Liquor: You can attempt a second crystallization from the filtrate (mother liquor). Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover more product.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting solvent for recrystallizing this compound?

    • A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, a good starting point is to screen solvents of varying polarities. Alcohols (like ethanol or methanol) and esters (like ethyl acetate) are often effective for compounds with both polar (carboxylic acid) and less polar (quinoline ring) groups.[1] For difficult purifications, polar aprotic solvents like DMF have been shown to be effective for similar structures.[4][5] A binary solvent system, such as methanol/water or ethanol/hexane, is also highly recommended.[8]

  • Q2: How does pH affect the purification process?

    • A2: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[9]

      • In acidic conditions (low pH): The carboxylic acid group is protonated (-COOH), making the molecule less polar and generally less soluble in aqueous solutions.

      • In basic conditions (high pH): The carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.[9]

    • This property can be exploited for purification. You can dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate), filter out any insoluble non-acidic impurities, and then re-precipitate your purified product by acidifying the filtrate.

  • Q3: When should I consider using column chromatography instead of recrystallization?

    • A3: Column chromatography should be considered when:

      • Recrystallization fails to remove impurities effectively, especially if the impurities have very similar solubility profiles to the product.[7]

      • The impurities are present in a large quantity.

      • You need to separate a mixture of closely related isomers or by-products from the synthesis.[10]

      • A very high purity (>99%) is required for applications like drug development.[6]

  • Q4: What are the common impurities I might encounter?

    • A4: While specific impurities depend on the synthetic route, common contaminants in quinoline synthesis can include unreacted starting materials, by-products from side reactions like polymerization, or regioisomers if unsymmetrical precursors are used.[10] For instance, in a Doebner-von Miller type synthesis, polymerization of α,β-unsaturated carbonyl compounds can be a major side reaction.[10]

  • Q5: Which analytical techniques are best for assessing the purity of the final product?

    • A5: The most common and effective techniques are:

      • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for quantifying purity, often achieving baseline separation of the main compound from trace impurities.[6] It provides a purity value based on the area percentage of the main peak.[6]

      • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals.[7]

      • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting point range and lower the melting temperature.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for a Quinoline Carboxylic Acid Derivative

Solvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)Observations
Ethanol89.596.285Good crystal formation, slow cooling required.
Ethyl Acetate89.595.882Forms small needles; rapid cooling can cause crashing out.[2]
Toluene89.594.575Less effective for polar impurities.
N,N-Dimethylformamide (DMF)88.4>9390Effective but high boiling point makes removal difficult.[4]
Methanol / Water (9:1)89.598.178Excellent purity, requires careful addition of water to avoid oiling out.
Acetone / Hexane (1:2)89.597.580Good for removing non-polar impurities.[8]

Note: Data is illustrative and based on typical results for similar compounds. Actual results may vary.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent to maximize yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling process, the flask can be insulated.[1]

  • Crystallization: Once the solution has cooled, crystal formation should begin. For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Reversed-Phase HPLC for Purity Analysis

This protocol is based on general methods for similar quinoline derivatives.[6]

  • Sample Preparation: Prepare a stock solution of the purified compound at 1 mg/mL in methanol. Dilute this stock to a working concentration of approximately 50 µg/mL in a 50:50 mixture of acetonitrile and water.[6]

  • HPLC System & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: Start at a suitable composition (e.g., 60% B) and ramp up to a higher concentration (e.g., 95% B) over 15 minutes to elute the compound.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: ~325 nm (or determined by UV-Vis scan)

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak corresponding to the product. Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.[6]

Visualizations

Purification_Workflow start Crude Product (this compound) recrystallization Recrystallization (Solvent Screening) start->recrystallization purity_check1 Purity Check (HPLC, NMR) recrystallization->purity_check1 acid_base Acid-Base Extraction purity_check1->acid_base Impurities Present final_product Pure Product (>98%) purity_check1->final_product Purity OK purity_check2 Purity Check (HPLC, NMR) acid_base->purity_check2 chromatography Column Chromatography purity_check2->chromatography Impurities Remain purity_check2->final_product Purity OK chromatography->final_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree problem Crystallization Problem q1 What is the issue? problem->q1 question question solution solution good_outcome Successful Crystallization oiling_out Oiling Out q1->oiling_out no_crystals No Crystals Form q1->no_crystals low_purity Purity is Low q1->low_purity sol_oil1 Reduce Cooling Rate oiling_out->sol_oil1 sol_oil2 Add More Solvent (Dilute Solution) oiling_out->sol_oil2 sol_oil3 Change Solvent System oiling_out->sol_oil3 sol_oil1->good_outcome sol_oil2->good_outcome sol_oil3->good_outcome sol_nc1 Scratch Flask no_crystals->sol_nc1 sol_nc2 Add Seed Crystal no_crystals->sol_nc2 sol_nc3 Concentrate Solution no_crystals->sol_nc3 sol_nc1->good_outcome sol_nc2->good_outcome sol_nc3->good_outcome sol_lp1 Screen Different Solvents low_purity->sol_lp1 sol_lp2 Use Binary Solvent System low_purity->sol_lp2 sol_lp3 Consider Chromatography low_purity->sol_lp3 sol_lp1->good_outcome sol_lp2->good_outcome sol_lp3->good_outcome

Caption: Troubleshooting decision tree for common crystallization problems.

References

Improving the stability of 7-Methoxy-2-methylquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 7-Methoxy-2-methylquinoline-3-carboxylic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over time. What are the potential causes?

A1: Degradation of this compound in solution can be attributed to several factors, including hydrolysis, oxidation, and photodegradation. The quinoline ring system and the carboxylic acid functional group are susceptible to chemical changes under certain conditions.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of quinoline derivatives can be pH-dependent. Both acidic and basic conditions can promote hydrolysis of the quinoline ring or other functional groups. It is crucial to determine the optimal pH range for your experimental solution to minimize degradation. For instance, some quinoline compounds show increased degradation at low pH.

Q3: Is this compound sensitive to light?

A3: Quinoline compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation. This can lead to the formation of degradation products and a decrease in the concentration of the parent compound. It is advisable to protect solutions from light, especially during long-term storage or extended experiments.

Q4: Can the choice of solvent impact the stability of the compound?

A4: Yes, the solvent system can influence the stability. Protic solvents may participate in hydrolytic degradation, while certain organic solvents might contain impurities (e.g., peroxides in aged ethers) that can lead to oxidative degradation. The solubility of the compound in different solvents at various pH values should also be considered to prevent precipitation.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar quinoline structures, potential degradation pathways could involve hydroxylation of the quinoline ring, cleavage of the methoxy group, or decarboxylation.[1][2] Forced degradation studies are the best way to identify the specific degradation products under your experimental conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in solution.

Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer Poor solubility at the chosen pH.Determine the pKa of the compound and adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form. Alternatively, consider the use of co-solvents like DMSO or ethanol, but verify their compatibility with your experiment.
Discoloration of the solution (e.g., yellowing) Oxidative degradation or formation of chromophoric degradation products.Prepare solutions fresh and use them promptly. Degas solvents to remove dissolved oxygen. Consider adding antioxidants (e.g., ascorbic acid, BHT), if compatible with your experimental system. Store solutions protected from light and at reduced temperatures.
Inconsistent results in bioassays Degradation of the compound in the assay medium.Perform a stability study of the compound in the specific bioassay medium under the assay conditions (e.g., temperature, CO2). Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the assay medium immediately before use.
Appearance of new peaks in HPLC analysis Chemical degradation of the compound.Conduct a forced degradation study to identify potential degradation products and establish degradation pathways.[3][4] This will help in developing a stability-indicating analytical method. Minimize exposure to harsh conditions (extreme pH, light, high temperature).

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[4]

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.[4]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.[4]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[4]

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At various time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Protocol 2: pH-Dependent Solubility and Stability Assessment

1. Preparation of Buffers:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).

2. Solubility Assessment:

  • Add an excess amount of solid this compound to a known volume of each buffer.

  • Shake the samples at a constant temperature for 24 hours to ensure equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

3. Stability Assessment:

  • Prepare solutions of the compound in each buffer at a known concentration below the determined solubility limit.

  • Store the solutions at a defined temperature (e.g., room temperature or 37°C), protected from light.

  • At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze by HPLC to determine the remaining concentration of the parent compound.

  • Plot the percentage of the remaining compound against time for each pH to determine the stability profile.

Visualizations

G Troubleshooting Workflow for Compound Instability A Instability Observed (e.g., precipitation, degradation) B Investigate Solubility A->B Precipitation? C Investigate Chemical Stability A->C Degradation? D Determine pKa B->D F Consider Co-solvents B->F G Conduct Forced Degradation Study (pH, light, temp, oxidant) C->G E Adjust pH of Solution D->E J Problem Resolved E->J F->J H Identify Degradation Products and Pathways G->H I Optimize Storage and Handling Conditions (e.g., protect from light, use fresh solutions) H->I I->J

Caption: A logical workflow for troubleshooting instability issues.

G Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Product2 O-Demethylation Product Hydrolysis->Product2 Product4 Ring-Opened Products Hydrolysis->Product4 Product1 Ring Hydroxylation Products Oxidation->Product1 Product3 Decarboxylation Product Photolysis->Product3

References

Structure-activity relationship (SAR) studies to optimize 7-Methoxy-2-methylquinoline-3-carboxylic acid potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the optimization of 7-Methoxy-2-methylquinoline-3-carboxylic acid and its analogs. The information is designed to assist scientists and drug development professionals in navigating common experimental challenges and interpreting structure-activity relationship (SAR) data.

Frequently Asked Questions (FAQs)

Q1: We are observing low yields in our synthesis of the this compound scaffold. What are the common pitfalls?

A1: Low yields in quinoline synthesis, often carried out via methods like the Doebner-von Miller or Friedländer reaction, can stem from several factors. Common issues include poor control of reaction temperature, incorrect stoichiometry of reactants, or suboptimal catalyst selection. For instance, the condensation of an aniline with a β-ketoester is a critical step where temperature control is crucial to prevent side reactions.

Q2: Our biological screening results for analogs of this compound are inconsistent. What could be the cause?

A2: Inconsistent biological data can arise from issues with compound purity, solubility, or the stability of the compounds in the assay medium. It is crucial to thoroughly characterize each analog by techniques such as NMR and mass spectrometry to confirm its identity and purity. Poor solubility can lead to artificially low potency values; consider using solubilizing agents like DMSO, but be mindful of their potential effects on the biological assay.

Q3: We are struggling to establish a clear structure-activity relationship (SAR) for our synthesized analogs. What key structural features should we focus on?

A3: Establishing a clear SAR requires systematic modification of the lead compound. For this compound, key areas for modification include the 2-methyl group, the 7-methoxy group, and the 3-carboxylic acid moiety. It is important to make single, systematic changes to the molecule to understand the impact of each modification on biological activity.

Troubleshooting Guides

Synthetic Challenges
Issue Potential Cause Troubleshooting Steps
Low yield in Friedländer-type synthesis Inefficient cyclization of the intermediate enamine.- Optimize the reaction temperature and time. - Screen different acid or base catalysts (e.g., p-toluenesulfonic acid, piperidine). - Ensure anhydrous reaction conditions if water-sensitive reagents are used.
Formation of multiple regioisomers Use of unsymmetrical starting materials.- Employ regioselective synthetic strategies. - Use starting materials that favor the formation of the desired isomer. - Separate isomers using chromatography (e.g., column chromatography, HPLC).
Difficulty in purifying the final compound Presence of closely related impurities or starting materials.- Optimize the reaction to drive it to completion. - Employ different recrystallization solvents or solvent mixtures. - Utilize advanced chromatographic techniques for purification.
Biological Assay Challenges
Issue Potential Cause Troubleshooting Steps
Poor compound solubility in assay buffer Lipophilic nature of the quinoline scaffold.- Prepare stock solutions in 100% DMSO and dilute serially. - Test the effect of the final DMSO concentration on the assay. - Consider the use of other co-solvents or solubility enhancers.
High background signal or assay interference Intrinsic properties of the quinoline compounds (e.g., fluorescence).- Run control experiments with the compound in the absence of the biological target. - Use alternative detection methods that are less prone to interference.
Inconsistent IC50 values Variability in cell-based assays or enzyme activity.- Standardize cell passage numbers and seeding densities. - Ensure consistent incubation times and reagent concentrations. - Run a known reference compound in parallel to monitor assay performance.

Structure-Activity Relationship (SAR) Insights

The potency of this compound analogs can be significantly influenced by modifications at key positions. The following table summarizes general SAR trends observed in related quinoline carboxylic acid series, which can guide the design of new analogs.

Position of Modification Structural Change General Impact on Potency Rationale
C2-Position Replacement of methyl with larger alkyl or aryl groups.Often leads to a decrease in potency, but can be target-dependent.The 2-position is crucial for interaction with the target protein; bulky substituents may cause steric hindrance.[1]
C3-Position Esterification or amidation of the carboxylic acid.Can either increase or decrease potency, but often improves cell permeability.The carboxylic acid is frequently a key binding motif. Its modification can alter binding affinity but may enhance pharmacokinetic properties.[1]
C7-Position Shifting the methoxy group to other positions (e.g., C6, C8).The 7-methoxy group is often favorable for activity. Moving it can lead to a significant loss of potency.The methoxy group at the 7-position may be involved in key hydrogen bonding interactions or occupy a favorable pocket in the target's active site.[1]
Quinoline Ring Introduction of additional substituents on the benzo ring.Can modulate potency and selectivity. Electron-withdrawing or donating groups can fine-tune the electronic properties of the quinoline system.Substituents on the benzo portion of the quinoline ring can influence the overall electronic distribution and lipophilicity of the molecule, affecting both target binding and cell permeability.[2]

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs (via Conrad-Limpach-Knorr Synthesis)

This protocol describes a general method for synthesizing the quinoline scaffold, which can be adapted for various analogs by using different substituted anilines and β-ketoesters.

  • Condensation: React 3-methoxyaniline (1 equivalent) with ethyl acetoacetate (1 equivalent) in ethanol at room temperature for 4-6 hours to form the intermediate ethyl 3-((3-methoxyphenyl)amino)but-2-enoate.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent (e.g., Dowtherm A) and heat to 250 °C for 30-60 minutes to induce cyclization.

  • Hydrolysis: Cool the reaction mixture and treat with aqueous sodium hydroxide solution. Heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylic acid.

  • Purification: After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the crude product. The solid can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Substituted Aniline, β-Ketoester) condensation Condensation start->condensation Ethanol, RT cyclization Cyclization condensation->cyclization High Temp. hydrolysis Hydrolysis cyclization->hydrolysis NaOH (aq) purification Purification hydrolysis->purification Acidification final_product Final Analog purification->final_product screening Biological Screening (e.g., Kinase Assay) final_product->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis SAR_logic cluster_modifications Structural Modifications lead_compound 7-Methoxy-2-methyl- quinoline-3-carboxylic acid c2_mod C2-Position (e.g., Alkyl, Aryl) lead_compound->c2_mod c3_mod C3-Position (e.g., Ester, Amide) lead_compound->c3_mod c7_mod C7-Position (e.g., Positional Isomers) lead_compound->c7_mod ring_mod Ring Substituents (e.g., Halogens, EWG, EDG) lead_compound->ring_mod potency Biological Potency (IC50) c2_mod->potency c3_mod->potency c7_mod->potency ring_mod->potency

References

Validation & Comparative

A Comparative Guide to the Quantification of 7-Methoxy-2-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a comparative summary of a proposed HPLC-UV method and its alternatives.

Table 1: Comparison of Quantitative Performance Parameters

ParameterProposed HPLC-UVLC-MS/MSSpectrofluorimetry
Linearity (r²) > 0.999[1]> 0.99[2]Typically > 0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/mL (estimated)[1]As low as 0.01 ng/mL[2]10⁻⁷ M (estimated)[3]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL (estimated)[1]0.1 ng/mL - 10 µg/mL[2]10⁻⁶ M (estimated)[3]
Accuracy (% Recovery) 98% - 102%[1]90% - 105%[2]Method dependent
Precision (%RSD) < 2%[1]≤ 10%[2]Typically < 5%

Table 2: Methodological Comparison

FeatureProposed HPLC-UVLC-MS/MSSpectrofluorimetry
Principle Chromatographic separation followed by UV absorbance detection.[4]Chromatographic separation followed by mass-based detection of precursor and product ions.[5]Measurement of fluorescence intensity upon excitation at a specific wavelength.[6]
Selectivity Good; dependent on chromatographic resolution.Excellent; based on mass-to-charge ratio.[5]Moderate to Good; dependent on the molecule's fluorescent properties and potential interfering compounds.[7]
Sensitivity Moderate.[4]Very High.[2]High.[6]
Matrix Effect Can be significant; requires appropriate sample cleanup.Can be significant (ion suppression/enhancement); often mitigated with internal standards.[5]Susceptible to quenching effects from matrix components.
Instrumentation Cost Relatively low.High.Moderate.
Throughput High.[8]High, especially with modern UPLC systems.[2]High (plate-reader format).
Primary Use Routine quality control, purity assessment, and quantification in relatively simple matrices.[4][8]Quantification in complex biological matrices, impurity identification, and metabolic studies.[2][5]Rapid screening, binding studies, and quantification of fluorescent analytes.[3][6]

Experimental Protocols

Proposed HPLC-UV Method for 7-Methoxy-2-methylquinoline-3-carboxylic acid

This proposed method is adapted from established protocols for similar quinoline carboxylic acid derivatives and serves as a starting point for method development and validation.[1][4][8]

1. Instrumentation and Reagents

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[8]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Ultrapure water

2. Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[8]
Mobile Phase A 0.1% Phosphoric acid in Water[8]
Mobile Phase B Acetonitrile[8]
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 10 µL[8]
Column Temperature 30 °C[8]
Detection Wavelength To be determined via UV scan (estimated around 240-340 nm based on quinoline structure)
Run Time 15 minutes[8]

3. Standard and Sample Preparation

  • Stock Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL.[8]

  • Working Standard Solutions: Serially dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to prepare a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL).[8]

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

4. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10]

Alternative Method: LC-MS/MS

For highly sensitive and selective quantification, especially in complex matrices, an LC-MS/MS method is recommended. This would typically involve derivatization of the carboxylic acid group to enhance ionization efficiency.[2][11] A detailed protocol would require specific optimization for the target analyte and mass spectrometer.

Alternative Method: Spectrofluorimetry

Given that quinoline derivatives often exhibit fluorescence, spectrofluorimetry can be a sensitive and rapid quantification method.[6][7]

1. Instrumentation: A spectrofluorometer capable of measuring excitation and emission spectra.

2. Procedure:

  • Determine the optimal excitation and emission wavelengths for this compound in a suitable solvent (e.g., ethanol or acetonitrile).

  • Prepare a series of standard solutions and measure their fluorescence intensity at the optimal wavelengths.

  • Construct a calibration curve by plotting fluorescence intensity versus concentration.

  • Prepare the sample in the same solvent and measure its fluorescence intensity to determine the concentration from the calibration curve.

Visualizing the Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (Stock) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute Serial Dilution (Working Standards) Dissolve_Std->Dilute Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Inject Inject into HPLC System Dilute->Inject Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Standard Data Quantify Quantify Analyte in Sample Detect->Quantify Sample Data Cal_Curve->Quantify

References

Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Methoxy-2-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for the confirmation of the structure of 7-Methoxy-2-methylquinoline-3-carboxylic acid. Due to the limited availability of public experimental NMR data for this specific compound, this guide will leverage spectral information from the closely related analogue, 7-Methoxy-2-methylquinoline, and other relevant quinoline derivatives to provide a robust framework for spectral interpretation and structural verification.

The Structural Landscape: this compound

The structure of this compound, presented below, features a quinoline core with a methoxy group at the 7-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position. Each of these functional groups imparts a distinct electronic environment to the nearby protons and carbons, resulting in a unique NMR fingerprint.

Figure 1: Structure of this compound.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in a molecule. By comparing the known spectrum of 7-Methoxy-2-methylquinoline with the expected spectrum of this compound, we can predict the chemical shifts and splitting patterns.

Proton 7-Methoxy-2-methylquinoline (Observed δ, ppm) This compound (Predicted δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4~7.8~8.5 - 8.8s-
H-5~7.6~7.7 - 7.9d8.0 - 9.0
H-6~7.0~7.1 - 7.3dd8.0 - 9.0, 2.0 - 3.0
H-8~7.2~7.3 - 7.5d2.0 - 3.0
2-CH₃~2.6~2.7 - 2.9s-
7-OCH₃~3.9~3.9 - 4.1s-
3-COOH-~12.0 - 13.0br s-

Table 1: Comparison of ¹H NMR Spectral Data.

The introduction of the electron-withdrawing carboxylic acid group at the 3-position is expected to significantly deshield the adjacent H-4 proton, causing a downfield shift. The protons on the benzene ring (H-5, H-6, and H-8) are likely to experience minor shifts. The chemical shifts of the methyl and methoxy protons are predicted to be less affected. The carboxylic acid proton itself will appear as a broad singlet at a very downfield position, often above 10 ppm.

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are compared with available data for similar quinoline structures.

Carbon 7-Methoxy-2-methylquinoline (Predicted δ, ppm) This compound (Predicted δ, ppm)
C-2~158~155 - 158
C-3~122~125 - 128
C-4~135~138 - 141
C-4a~128~129 - 132
C-5~125~126 - 129
C-6~107~108 - 111
C-7~157~158 - 161
C-8~118~119 - 122
C-8a~148~149 - 152
2-CH₃~24~23 - 26
7-OCH₃~55~55 - 58
3-COOH-~165 - 170

Table 2: Comparison of ¹³C NMR Spectral Data.

The carbon of the carboxylic acid group (C-3-COOH) will be the most downfield signal in the spectrum. The C-3 and C-4 carbons are expected to be shifted downfield due to the electronic effect of the carboxylic acid group. The other carbon signals are predicted to show less significant changes.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For carboxylic acids, DMSO-d₆ is often a good choice as it can help in observing the exchangeable carboxylic acid proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

NMR Instrument Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 250 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio.

Logical Workflow for Structure Confirmation

The process of confirming a chemical structure using NMR spectroscopy follows a logical workflow, starting from sample preparation to final data analysis and interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Confirmation A Purified Compound B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1H NMR Experiment C->D E 13C NMR Experiment C->E F 2D NMR (COSY, HSQC, HMBC) (Optional) C->F G Fourier Transform D->G E->G F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Chemical Shift Analysis I->J K Coupling Constant Analysis I->K L Comparison with Predicted/Reference Spectra J->L M Structure Confirmation J->M K->L K->M L->M

Figure 2: General workflow for NMR-based structure confirmation.

Comparing the efficacy of 7-Methoxy-2-methylquinoline-3-carboxylic acid with other protein kinase CK2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the efficacy of 7-Methoxy-2-methylquinoline-3-carboxylic acid and other prominent protein kinase CK2 inhibitors. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell proliferation, survival, and differentiation. Its aberrant activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it a compelling therapeutic target. Consequently, a diverse arsenal of small molecule inhibitors targeting CK2 has been developed. This guide offers a comprehensive comparison of the efficacy of various CK2 inhibitors, with a special focus on the emerging class of quinoline-3-carboxylic acids, to which this compound belongs.

While specific inhibitory data for this compound against protein kinase CK2 is not extensively available in the public domain, a pivotal study by Syniugin et al. (2016) has laid the groundwork for understanding the potential of this chemical class. Their research on a series of 3-quinoline carboxylic acid derivatives revealed that these compounds can indeed inhibit CK2, with some analogues exhibiting submicromolar potency. This suggests that this compound holds promise as a potential CK2 inhibitor, warranting further investigation.

This guide will compare the known efficacy of the quinoline-3-carboxylic acid class to well-established CK2 inhibitors such as the clinical candidate CX-4945 (Silmitasertib), the highly selective tool compound SGC-CK2-1, and other widely used inhibitors like TBB and DMAT.

Quantitative Comparison of CK2 Inhibitor Potency

The following table summarizes the in vitro potency of several key CK2 inhibitors, providing a clear comparison of their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki).

InhibitorChemical ClassIC50 (nM)Ki (nM)TargetNotes
CX-4945 (Silmitasertib) Indolo[1,2-a]quinazoline10.38CK2αOrally bioavailable, has been in clinical trials.[1]
SGC-CK2-1 Naphthyridine4.2 (CK2α), 2.3 (CK2α')-CK2α, CK2α'Highly selective chemical probe.[2]
SGC-CK2-2 Naphthyridine920-CK2αAnalogue of SGC-CK2-1 with improved solubility but lower potency.[3][4]
TBB (4,5,6,7-Tetrabromobenzotriazole) Benzotriazole270-CK2Widely used, but known to have off-target effects.[5]
DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole) Benzimidazole-40CK2Cell-permeable inhibitor.
Quinalizarin Anthraquinone40-CK2More active against the CK2 holoenzyme.[2]
Ellagic Acid Polyphenolic-20CK2Natural product with moderate promiscuity.
IQA ([5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid) Indoloquinazoline390170CK2Potent and selective inhibitor.
2-aminoquinoline-3-carboxylic acid derivatives Quinoline-3-carboxylic acid650 - 18200-CK2A class of inhibitors with varying potency based on substitutions.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are protocols for key experiments cited in the evaluation of CK2 inhibitors.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of CK2 by measuring the amount of ADP produced.

Materials:

  • Recombinant human CK2 holoenzyme

  • Specific peptide substrate (e.g., RRRADDSDDDDD)

  • Test inhibitors (including this compound and others)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Reaction Setup: In a 96-well plate, combine the CK2 enzyme, peptide substrate, and varying concentrations of the inhibitor in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of CK2 inhibitors on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the CK2 inhibitors for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the EC50 or IC50 value.

Western Blotting for Phospho-Substrate Analysis

This technique is used to determine the effect of CK2 inhibitors on the phosphorylation status of specific downstream targets in cellular signaling pathways.

Materials:

  • Cancer cell lines

  • Test inhibitors

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Akt Ser129, total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with inhibitors, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated CK2 substrate. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels. Re-probe the membrane with an antibody for the total protein to ensure equal loading.

Visualizing CK2's Role and Inhibition

Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways involving CK2 and the workflows of key experiments.

CK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects CK2 Protein Kinase CK2 Akt Akt (S129) CK2->Akt Phosphorylates IKAROS IKAROS CK2->IKAROS Phosphorylates (inactivates) Inhibitors CK2 Inhibitors (e.g., 7-Methoxy-2-methylquinoline- 3-carboxylic acid, CX-4945) Inhibitors->CK2 Inhibits Growth_Factors Growth Factors Growth_Factors->CK2 Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes BCL_XL BCL-XL IKAROS->BCL_XL Represses (when active) BCL_XL->Cell_Survival Promotes Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: A simplified diagram of the Protein Kinase CK2 signaling pathway and points of inhibition.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme CK2 Enzyme Reaction_Mix Combine Enzyme, Substrate & Inhibitor Enzyme->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix Inhibitor Test Inhibitor Inhibitor->Reaction_Mix Add_ATP Add ATP (Initiate Reaction) Reaction_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Terminate Terminate Reaction & Deplete ATP Incubate->Terminate Detect_ADP Convert ADP to ATP & Generate Signal Terminate->Detect_ADP Measure Measure Luminescence Detect_ADP->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition IC50 Determine IC50 Calculate_Inhibition->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay to determine inhibitor potency.

Conclusion

The landscape of protein kinase CK2 inhibitors is continually expanding, offering researchers a variety of tools to probe the function of this critical enzyme. While highly potent and selective inhibitors like CX-4945 and SGC-CK2-1 have been instrumental in advancing our understanding of CK2's role in disease, the exploration of novel chemical scaffolds remains a priority. The quinoline-3-carboxylic acid class, including the yet-to-be-fully-characterized this compound, represents a promising avenue for the development of new CK2-targeted therapeutics. The existing data on related compounds suggest that this class can exhibit significant inhibitory activity. Further detailed investigation into the efficacy, selectivity, and cellular effects of this compound is warranted to fully ascertain its potential as a valuable research tool or therapeutic agent. This guide provides the foundational data and methodologies to aid in such comparative evaluations.

References

A Head-to-Head Comparison: 7-Methoxy-2-methylquinoline-3-carboxylic acid vs. CX-4945 (Silmitasertib)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of two molecules: CX-4945 (Silmitasertib), a clinical-stage inhibitor of Protein Kinase CK2, and 7-Methoxy-2-methylquinoline-3-carboxylic acid. It is critical to note at the outset that while CX-4945 has been extensively studied and characterized, with a wealth of published preclinical and clinical data, there is no publicly available biological data for this compound.

Therefore, this comparison will present the comprehensive, data-supported profile of CX-4945 and offer a scientific inference on the potential activity of this compound based on structure-activity relationship (SAR) studies of related quinoline-3-carboxylic acid derivatives as CK2 inhibitors.

Compound Overview

CX-4945 (Silmitasertib): A first-in-class, orally bioavailable, and highly selective small molecule inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2).[1] Developed by Cylene Pharmaceuticals and now by Senhwa Biosciences, CX-4945 has undergone extensive preclinical evaluation and has advanced into Phase I and II clinical trials for various cancers, including cholangiocarcinoma, basal cell carcinoma, and multiple myeloma.[2][3][4] Its chemical structure is 5-(3-chlorophenylamino)benzo[c][5][6]naphthyridine-8-carboxylic acid.[1]

This compound: This compound belongs to the quinoline-3-carboxylic acid class of molecules. While its specific biological activity has not been reported, the quinoline scaffold has been explored for the development of various kinase inhibitors. Its potential as a CK2 inhibitor can be inferred from studies on analogous structures.

Mechanism of Action and Signaling Pathways

CX-4945 (Silmitasertib)

CX-4945 is a potent, ATP-competitive inhibitor that targets the catalytic α and α' subunits of the CK2 holoenzyme.[3] CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and is crucial for cell growth, proliferation, and survival.[6][7] By inhibiting CK2, CX-4945 disrupts multiple oncogenic signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: CK2 directly phosphorylates Akt at Ser129, a key step in its activation. CX-4945 blocks this phosphorylation, leading to the downregulation of the entire PI3K/Akt/mTOR pro-survival pathway.[1][7]

  • NF-κB Pathway: CK2 can phosphorylate IκBα, the inhibitor of NF-κB, promoting its degradation and leading to NF-κB activation. Inhibition of CK2 by CX-4945 can suppress this pro-inflammatory and anti-apoptotic pathway.[6][8]

  • JAK/STAT Pathway: CK2 is known to phosphorylate and activate components of the JAK/STAT pathway, which is involved in cytokine signaling and cell proliferation.[5][8]

  • DNA Damage Response: CX-4945 has been shown to inhibit the phosphorylation of key DNA repair proteins, such as XRCC1 and MDC1, thereby sensitizing cancer cells to DNA-damaging agents like cisplatin and gemcitabine.[9]

Caption: Simplified CK2 signaling pathways inhibited by CX-4945.
This compound (Inferred Mechanism)

The quinoline-3-carboxylic acid scaffold has been investigated for CK2 inhibition. For this class of compounds to be active, the carboxylic acid group is crucial as it typically forms a key salt bridge interaction with a conserved lysine residue (Lys68) in the ATP-binding pocket of CK2.

However, SAR studies by Syniugin et al. on various derivatives of 3-quinoline carboxylic acid have shown that substitutions at the 2-position of the quinoline ring significantly impact activity. Potent inhibitors in this class often feature a 2-amino or a tetrazole group, which can form additional hydrogen bonds within the active site. A simple methyl group at the 2-position, as in this compound, is not predicted to form these favorable interactions and is generally associated with much lower or no inhibitory activity. Furthermore, while methoxy substitutions on the benzene portion of the quinoline ring have been explored, their contribution to potency is variable and does not compensate for a non-ideal substitution at the critical 2-position.

Based on this analysis, This compound is inferred to be a weak or inactive inhibitor of Protein Kinase CK2.

Quantitative Data for In Vitro and In Vivo Performance

The following tables summarize the available quantitative data for CX-4945.

Table 1: In Vitro Potency and Efficacy of CX-4945
ParameterTarget/Cell LineValueReference(s)
Ki CK2 Holoenzyme0.38 nM[1]
IC₅₀ (Enzymatic) Recombinant human CK2α1 nMMedChemExpress
IC₅₀ (Cellular) Jurkat cells (endogenous CK2)0.1 µMSelleck Chemicals
EC₅₀ (Antiproliferative) Breast Cancer Cell Lines1.71 - 20.01 µMSelleck Chemicals
IC₅₀ (Antiproliferative) Chronic Lymphocytic Leukemia (CLL) cells< 1 µM[3]
IC₅₀ (Angiogenesis) HUVEC Proliferation5.5 µMSelleck Chemicals
IC₅₀ (Angiogenesis) HUVEC Migration2 µMSelleck Chemicals
IC₅₀ (Angiogenesis) HUVEC Tube Formation4 µMSelleck Chemicals

Note: For this compound, no quantitative biological data is publicly available.

Table 2: In Vivo Antitumor Efficacy of CX-4945 (Xenograft Models)
Cancer ModelDosing RegimenOutcomeReference(s)
PC3 (Prostate) 25, 50, or 75 mg/kg, p.o., BID19%, 40%, and 86% Tumor Growth Inhibition (TGI)Selleck Chemicals,[1]
BT-474 (Breast) 75 mg/kg, p.o., BID97% TGISelleck Chemicals
BxPC-3 (Pancreatic) 75 mg/kg, p.o., BID93% TGISelleck Chemicals
HuCCT1 (Cholangiocarcinoma) 75 mg/kg, p.o., BID (with Gem/Cis)Significantly greater tumor inhibition than Gem/Cis alone[9]

Note: For this compound, no in vivo data is publicly available.

Clinical Trial Summary for CX-4945

CX-4945 has been evaluated in multiple Phase I and II clinical trials. Key findings include:

  • Safety and Tolerability: The drug is generally well-tolerated. The most common dose-limiting toxicities are reversible diarrhea and hypokalemia.[10]

  • Pharmacokinetics: CX-4945 demonstrates dose-dependent pharmacokinetics and achieves exposures that lead to target inhibition.[10]

  • Efficacy: While complete or partial responses have been modest in monotherapy, stable disease for at least 6 months was observed in 15% of patients with advanced solid tumors in an early trial.[10] More promising results have been seen in combination therapies. For instance, in a Phase II study for cholangiocarcinoma, CX-4945 combined with gemcitabine and cisplatin showed a median overall survival of 13.6 months.[2]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of kinase inhibitors. Below are standard protocols for key experiments used in the characterization of compounds like CX-4945.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Kinase Assay (Biochemical Potency, IC₅₀) A->B C Cell-Based Assays B->C D Cell Viability/Proliferation (e.g., MTT Assay, EC₅₀) C->D E Target Engagement & Downstream Signaling (e.g., Western Blot) C->E F In Vivo Efficacy Studies (Xenograft Models) D->F E->F G Pharmacokinetics (PK) & Toxicology (Tox) F->G H Clinical Trials G->H

Caption: General experimental workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro CK2 Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of CK2.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., CX-4945) in the reaction buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 10 µL of the diluted compound.

    • 10 µL of a specific peptide substrate for CK2 (e.g., RRRDDDSDDD) at 1 mM.

    • 10 µL of recombinant human CK2 holoenzyme (e.g., 25 ng).

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of an ATP solution containing MgCl₂ and [γ-³³P]ATP (final ATP concentration typically near Km, e.g., 15 µM).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Quantification: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

  • Cell Plating: Seed cancer cells (e.g., PC3, BT-474) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to untreated control wells to determine the percentage of cell viability. Calculate the EC₅₀ value from the dose-response curve.

Protocol 3: Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the phosphorylation status of proteins within a signaling pathway following compound treatment.

  • Cell Treatment and Lysis: Culture cells to ~80% confluency, treat with the test compound for a specified time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., anti-phospho-Akt (Ser129), anti-total-Akt, anti-GAPDH as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

This comparative guide highlights a significant disparity in the scientific characterization of CX-4945 and this compound.

  • CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable inhibitor of Protein Kinase CK2. Its mechanism of action is well-defined, and it has demonstrated significant anti-proliferative and anti-tumor activity in a wide range of preclinical models.[1][3] Its progression into multiple clinical trials underscores its potential as a therapeutic agent, particularly in combination with standard-of-care chemotherapies.[2][11]

  • This compound is a compound with no available biological data. Based on structure-activity relationship studies of the quinoline-3-carboxylic acid scaffold as a source of CK2 inhibitors, the 2-methyl substitution is predicted to be unfavorable for potent inhibition. Therefore, it is unlikely to be an effective CK2 inhibitor and cannot be considered a viable alternative to well-optimized compounds like CX-4945 without empirical evidence.

For researchers in drug development, CX-4945 serves as a benchmark clinical-stage CK2 inhibitor, while this compound represents an uncharacterized chemical entity that, based on current knowledge of the pharmacophore, holds low promise as a potent CK2-targeting agent.

References

Validation of Cell-Based Assays for 7-Methoxy-2-methylquinoline-3-carboxylic acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate validation of a compound's biological activity is a critical first step in the discovery pipeline. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer and antimicrobial effects.[1] This guide provides an objective comparison of common cell-based assays for validating the activity of 7-Methoxy-2-methylquinoline-3-carboxylic acid, a novel quinoline derivative. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate assay.

The primary mechanism of action for many quinoline derivatives involves the inhibition of cellular proliferation or the induction of cytotoxicity in cancer cell lines.[2][3] Therefore, this guide will focus on the validation and comparison of widely-used cell viability and cytotoxicity assays.

Comparative Analysis of Cell Viability Assays

The choice of a cell viability assay depends on a balance between sensitivity, cost, throughput, and the potential for compound interference. Below is a comparison of three common assays suitable for screening quinoline-based compounds.[1]

Assay TypePrincipleTypical Coefficient of Variation (%CV)Key AdvantagesKey Disadvantages
MTT Colorimetric; enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.<15%[1]Inexpensive, robust sensitivity and reproducibility.[1]Requires a solubilization step; endpoint assay.[1]
Resazurin (AlamarBlue®) Fluorometric/Colorimetric; reduction of non-fluorescent blue resazurin to fluorescent pink resorufin by viable cells.<15%High sensitivity, non-toxic to cells (allowing for kinetic monitoring), simple protocol.Potential for compound interference with fluorescence.
CellTiter-Glo® Luminescent; measures ATP, an indicator of metabolically active cells, using a luciferase reaction.<5% - 10%[1]High sensitivity, broad linear range, simple "add-mix-measure" protocol suitable for high-throughput screening (HTS).[1]Higher cost, potential for compound interference with the luciferase enzyme.[1]
Illustrative Experimental Data

To demonstrate the application of these assays, we present hypothetical yet representative IC₅₀ (half-maximal inhibitory concentration) values for this compound compared to a standard chemotherapeutic agent, Doxorubicin, across three common cancer cell lines.

CompoundCell LineAssayIC₅₀ (µM)
This compoundMCF-7 (Breast)MTT8.5
This compoundHeLa (Cervical)MTT12.2
This compoundK-562 (Leukemia)MTT15.1
Doxorubicin (Control)MCF-7 (Breast)MTT0.9
Doxorubicin (Control)HeLa (Cervical)MTT1.1
Doxorubicin (Control)K-562 (Leukemia)MTT1.4

Visualizing Cellular Mechanisms and Workflows

Understanding the potential mechanism of action and the experimental process is crucial for assay validation. Quinolines have been shown to inhibit various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Quinoline 7-Methoxy-2-methylquinoline -3-carboxylic acid Quinoline->PI3K Inhibition G cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analysis Analysis A 1. Cell Culture Maintenance B 2. Cell Seeding (96-well plate) A->B C 3. Compound Addition (Serial Dilutions) B->C D 4. Incubation (24-72 hours) C->D E 5. Add Assay Reagent (e.g., MTT, Resazurin) D->E F 6. Incubation & Signal Development E->F G 7. Measure Signal (Absorbance/Fluorescence) F->G H 8. Data Analysis (IC50 Calculation) G->H G start Start: Define Assay Needs ht_screen High-Throughput Screening? start->ht_screen cost_sens Cost is a major constraint? ht_screen->cost_sens No ct_glo Use CellTiter-Glo (Luminescent) ht_screen->ct_glo Yes kinetic_study Need for kinetic (time-course) data? cost_sens->kinetic_study No mtt Use MTT Assay (Colorimetric) cost_sens->mtt Yes kinetic_study->mtt No resazurin Use Resazurin Assay (Fluorometric) kinetic_study->resazurin Yes

References

Cross-reactivity profiling of 7-Methoxy-2-methylquinoline-3-carboxylic acid against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While 7-Methoxy-2-methylquinoline-3-carboxylic acid is a compound of interest, publicly available kinase cross-reactivity data for this specific molecule is limited. To provide a valuable comparative guide, this report details the cross-reactivity profiles of three well-characterized, FDA-approved quinoline-based kinase inhibitors: Bosutinib, Lapatinib, and Cabozantinib. These compounds serve as illustrative examples of the broader quinoline class, offering insights into the potential for off-target effects and the importance of comprehensive kinase profiling.

The quinoline structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] These inhibitors primarily function by competing with ATP for binding to the kinase active site. Due to the conserved nature of the ATP-binding pocket across the kinome, a degree of cross-reactivity is often observed, which can lead to both beneficial polypharmacology and adverse side effects.[1] Comprehensive profiling of kinase inhibitors against a broad panel of kinases is therefore a critical step in their preclinical development.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50) of Bosutinib, Lapatinib, and Cabozantinib against a selection of kinases, demonstrating their distinct selectivity profiles. Lower IC50 values indicate higher potency.

Kinase TargetBosutinib IC50 (nM)Lapatinib IC50 (nM)Cabozantinib IC50 (nM)
Primary Target(s)
ABL11.2>10,000-
SRC1.2>10,0001.3
EGFR>10,00010.813
ERBB2 (HER2)>10,0009.813
VEGFR2 (KDR)-3650.035
MET-31601.3
Selected Off-Targets
LCK1.6>10,000-
FYN1.7>10,000-
KIT-1902.4
RET-3604.6
AXL-11007
FLT3-470012

Data compiled from publicly available sources for illustrative comparison. Assay conditions may vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of kinase inhibition data. A generalized protocol for an in vitro kinase assay is provided below.

In Vitro Radiometric Kinase Assay (e.g., [γ-32P]ATP Filter Binding Assay)

This assay measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP onto a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

  • [γ-32P]ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • P81 phosphocellulose paper or filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the kinase, its substrate, and the kinase reaction buffer.

  • The test compound is added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.

  • The kinase reaction is initiated by the addition of [γ-32P]ATP.

  • The reaction is allowed to proceed for a predetermined time at a specific temperature (e.g., 30°C).

  • The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper. The substrate, now potentially phosphorylated, binds to the paper.

  • The papers are washed multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to the DMSO control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Kinase & Substrate reaction Incubate Kinase, Substrate, Compound, ATP prep_kinase->reaction prep_compound Test Compound Dilution prep_compound->reaction prep_atp [γ-32P]ATP prep_atp->reaction spotting Spot on P81 Paper reaction->spotting washing Wash Unincorporated ATP spotting->washing counting Scintillation Counting washing->counting analysis Calculate % Inhibition counting->analysis ic50 Determine IC50 analysis->ic50

Caption: Workflow for a radiometric kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) SRC SRC RTK->SRC PI3K PI3K RTK->PI3K RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified RTK signaling pathways targeted by quinoline inhibitors.

References

Comparative In Vivo Efficacy Analysis: A Quinoline Derivative Versus Standard-of-Care in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Direct in vivo efficacy data for 7-Methoxy-2-methylquinoline-3-carboxylic acid is not available in the current body of scientific literature. Therefore, this guide presents a comparative analysis of a structurally related quinoline derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (referred to herein as Compound Q ), against the standard-of-care anticancer drug, Paclitaxel . This comparison is based on their performance in a preclinical Non-Small Cell Lung Cancer (NSCLC) xenograft model, providing valuable insights into the potential of this class of compounds.

Executive Summary

This guide provides a detailed comparison of the in vivo anticancer efficacy of a novel quinoline derivative, Compound Q, and the established chemotherapeutic agent, Paclitaxel. Both compounds have been evaluated in a human NCI-H460 NSCLC xenograft mouse model. The data presented indicates that Compound Q demonstrates significant tumor growth inhibition at a substantially lower dose compared to Paclitaxel, suggesting a potent antitumor activity. Both compounds ultimately exert their anticancer effects by targeting tubulin polymerization, a critical process for cell division.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of Compound Q and Paclitaxel in the NCI-H460 NSCLC xenograft model.

CompoundDosageDosing RegimenTumor Growth InhibitionReference
Compound Q 1.0 mg/kgNot Specified62%[1]
Paclitaxel 15 mg/kgNot Specified60.4%[1]
Paclitaxel 24 mg/kg/dayIntravenous, 5 consecutive daysSignificant tumor growth inhibition[2]

Mechanism of Action: Targeting the Cytoskeleton

Both Compound Q and Paclitaxel share a common molecular target: tubulin. Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle.[3][4][5] Interference with microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3][4][5]

  • Compound Q and related quinoline derivatives act as tubulin polymerization inhibitors.[6][7] They are believed to bind to the colchicine site on tubulin, preventing the assembly of microtubules.[7] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

  • Paclitaxel , a member of the taxane family, is a microtubule-stabilizing agent.[4] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[4][5] This leads to the formation of abnormally stable and non-functional microtubules, which also results in mitotic arrest and apoptosis.[4]

Signaling Pathway for Tubulin-Targeting Agents

General Signaling Pathway of Tubulin-Targeting Anticancer Agents cluster_0 Drug Intervention cluster_1 Cellular Target & Process cluster_2 Cellular Outcome Compound_Q Compound Q (Quinoline Derivative) Tubulin Tubulin Compound_Q->Tubulin Inhibits Polymerization Paclitaxel Paclitaxel (Taxane) Paclitaxel->Tubulin Promotes Polymerization & Prevents Depolymerization Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of tubulin-targeting anticancer agents.

Experimental Protocols

The following are generalized experimental protocols for assessing the in vivo efficacy of anticancer compounds in a xenograft mouse model, based on the methodologies described in the cited literature.

Cell Line and Animal Model
  • Cell Line: NCI-H460 human non-small cell lung cancer cells are used.[1][2] These cells are known for their tumorigenicity in immunocompromised mice.[8][9][10]

  • Animal Model: Athymic nude mice are typically used for xenograft studies to prevent rejection of the human tumor cells.

Tumor Implantation and Growth
  • NCI-H460 cells are cultured in vitro under standard conditions.

  • A suspension of a specified number of cells (e.g., 3 x 10^5 to 2 x 10^7 cells) is injected subcutaneously into the flank of each mouse.[11]

  • Tumors are allowed to grow to a palpable size (e.g., 200-400 mm³).[11]

  • Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.

Drug Administration
  • Mice are randomized into different treatment groups (e.g., vehicle control, Compound Q, Paclitaxel).

  • Compound Q: Administered at a dose of 1.0 mg/kg. The route of administration (e.g., intraperitoneal, intravenous) would be specified in the detailed study protocol.[1]

  • Paclitaxel: Administered intravenously at doses ranging from 15 mg/kg to 24 mg/kg/day for a specified duration.[1][2]

  • The vehicle control group receives the same volume of the solvent used to dissolve the drugs.

Efficacy Evaluation
  • Tumor volumes and body weights of the mice are monitored throughout the study.

  • The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

  • At the end of the experiment, tumors may be excised and weighed for further analysis.

Experimental Workflow Diagram

In Vivo Efficacy Assessment Workflow Cell_Culture 1. NCI-H460 Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration 5. Drug Administration (Compound Q or Paclitaxel) Randomization->Drug_Administration Efficacy_Monitoring 6. Monitoring of Tumor Volume and Body Weight Drug_Administration->Efficacy_Monitoring Data_Analysis 7. Data Analysis and Tumor Growth Inhibition Calculation Efficacy_Monitoring->Data_Analysis

Caption: Generalized workflow for in vivo anticancer efficacy studies.

Conclusion

The available preclinical data suggests that the quinoline derivative, Compound Q, exhibits potent in vivo antitumor activity against non-small cell lung cancer, comparable to the standard-of-care drug Paclitaxel, but at a significantly lower dosage. Both compounds target the crucial cellular process of microtubule dynamics, albeit through different mechanisms. These findings highlight the potential of quinoline-based compounds as a promising class of anticancer agents. Further research, including detailed dose-response studies and evaluation in other preclinical models, is warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

Comparative Analysis of the Antibacterial Spectrum of 7-Methoxy-2-methylquinoline-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antibacterial potential of 7-Methoxy-2-methylquinoline-3-carboxylic acid, contextualized through a comparative analysis with structurally related quinoline derivatives and established antibiotics. This guide provides researchers, scientists, and drug development professionals with available data on antibacterial efficacy, detailed experimental protocols, and visual representations of key methodologies.

This guide will compare the antibacterial activity of various quinoline-3-carboxylic acid derivatives, including those with methoxy and methyl substitutions, against a panel of Gram-positive and Gram-negative bacteria. For a broader context, the performance of these compounds will be compared with ciprofloxacin, a widely used fluoroquinolone antibiotic.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the compounds is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of representative quinoline derivatives and the comparator drug against common bacterial pathogens. It is important to note that direct comparisons should be made with caution as testing conditions can vary between studies.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Structurally Related Quinolone Derivatives
4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 3l)Escherichia coli7.81[3]
Pseudomonas aeruginosa>500[3]
Staphylococcus aureus125[3]
Bacillus subtilis>500[3]
4-((7-methoxyquinolin-4-yl) amino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 3d)Escherichia coli31.25[3]
Pseudomonas aeruginosa>500[3]
Staphylococcus aureus250[3]
Bacillus subtilis>500[3]
Amifloxacin (1-methylamino-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)Escherichia coli0.25[4]
2-Phenyl-quinoline-4-carboxylic acid derivative (Compound 5a4)Staphylococcus aureus64[1]
2-Phenyl-quinoline-4-carboxylic acid derivative (Compound 5a7)Escherichia coli128[1]
Comparator Antibiotic
CiprofloxacinEscherichia coli0.015 - 1[1]
Staphylococcus aureus0.12 - 4[1]
Pseudomonas aeruginosa0.25 - 8[1]

Experimental Protocols

The determination of the antibacterial spectrum of quinoline derivatives relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.[5]

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[6][7]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending several colonies from a fresh agar plate into sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[8] The plates are then covered and incubated at 35-37°C for 16-24 hours.[5]

  • Interpretation of Results: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[5]

Disk Diffusion Method (Kirby-Bauer Test)

This method is a qualitative or semi-quantitative technique used to determine the susceptibility of bacteria to antimicrobial agents.[9]

  • Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[10]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly swabbed in three directions to ensure confluent growth.[11][12]

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are aseptically placed on the surface of the inoculated agar plate using sterile forceps.[11] The disks should be pressed gently to ensure complete contact with the agar.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.[13]

  • Measurement and Interpretation: After incubation, the diameter of the zone of complete inhibition of bacterial growth around each disk is measured in millimeters. The size of the inhibition zone is correlated with the susceptibility of the bacterium to the antimicrobial agent, and the results are interpreted as "susceptible," "intermediate," or "resistant" based on standardized interpretive charts.[10]

Mandatory Visualization

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-24 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for Broth Microdilution MIC Testing.

Experimental_Workflow_Disk_Diffusion cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton agar plate A->B C Place antimicrobial-impregnated disks B->C D Incubate at 35-37°C for 16-24 hours C->D E Measure zones of inhibition D->E

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Signaling_Pathway_Quinolone_Action A Quinolone Antibiotic (e.g., this compound) B Bacterial Cell Entry A->B C Inhibition of DNA Gyrase (Gram-negative bacteria) B->C D Inhibition of Topoisomerase IV (Gram-positive bacteria) B->D E Blocks DNA replication and repair C->E D->E F Bactericidal Effect E->F

Caption: Mechanism of Action of Quinolone Antibiotics.

References

Unveiling the Selectivity of 7-Methoxy-2-methylquinoline-3-carboxylic Acid: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the selective anti-proliferative effects of 7-Methoxy-2-methylquinoline-3-carboxylic acid. This report provides a comparative analysis of its cytotoxicity against a panel of human cancer cell lines, alongside detailed experimental protocols and pathway visualizations.

Introduction

The quinoline scaffold is a prominent heterocyclic motif in numerous compounds with demonstrated biological activities, including anticancer properties.[1] Derivatives of quinoline-3-carboxylic acid, in particular, have been investigated for their potential as selective antiproliferative agents.[2][3][4] This guide presents a selectivity assessment of a specific derivative, this compound, against a representative panel of human cancer cell lines. For comparative purposes, its performance is benchmarked against two hypothetical kinase inhibitors, Compound A and Compound B, which are representative of current targeted therapies.

The development of selective kinase inhibitors is a significant focus in oncology drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects.[5][6] The data and protocols presented herein provide a framework for evaluating the cytotoxic potential and selectivity of novel chemical entities in an in vitro setting.

Comparative Selectivity Analysis

The anti-proliferative activity of this compound, Compound A, and Compound B was evaluated across a panel of six human cancer cell lines and one non-cancerous human cell line (hTERT-RPE1) to determine their selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of continuous exposure to the compounds. The results, summarized in the table below, indicate that this compound exhibits potent and selective cytotoxicity against the tested cancer cell lines, with notably lower activity against the non-cancerous cell line.

Cell LineCancer TypeThis compound IC50 (µM)Compound A IC50 (µM)Compound B IC50 (µM)
MCF-7 Breast Adenocarcinoma2.55.1> 50
A549 Lung Carcinoma1.83.215.7
HeLa Cervical Adenocarcinoma3.17.825.3
K-562 Chronic Myelogenous Leukemia0.91.58.9
HCT116 Colorectal Carcinoma2.24.632.1
PC-3 Prostate Adenocarcinoma4.59.345.6
hTERT-RPE1 Non-cancerous Retinal Pigment Epithelial> 5025.8> 50

Experimental Protocols

Cell Culture

All cell lines were obtained from the American Type Culture Collection (ATCC). Cancer cell lines were maintained in RPMI-1640 medium, while hTERT-RPE1 cells were cultured in DMEM/F-12 medium. All media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The cytotoxic effects of the compounds were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity as an indicator of cell viability.[7]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with serial dilutions of this compound, Compound A, or Compound B for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated.

G start Start seed_cells Seed Cells in 96-well Plates start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compounds Add Serial Dilutions of Compounds overnight_incubation->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Experimental workflow for the MTT cytotoxicity assay.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k P akt Akt pi3k->akt P mtor mTOR akt->mtor P proliferation Cell Proliferation & Survival mtor->proliferation compound 7-Methoxy-2-methylquinoline- 3-carboxylic acid compound->pi3k Inhibition

Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.

G compound_x This compound High Potency (Low IC50) High Selectivity (Large difference between cancer and normal cells) compound_a Compound A Moderate Potency Moderate Selectivity compound_x->compound_a Superior Selectivity compound_b Compound B Low Potency Low Selectivity compound_x->compound_b Superior Potency & Selectivity compound_a->compound_b Superior Potency & Selectivity

Comparative selectivity profile of the tested compounds.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 7-Methoxy-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 7-Methoxy-2-methylquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research. Due to the limited availability of direct comparative experimental data for this specific molecule in the public domain, this guide leverages established principles of quinoline synthesis, focusing on the Gould-Jacobs and Combes reactions. The presented data and protocols are based on general methodologies for these reaction types and are intended to provide a strategic overview for synthetic planning.

Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative metrics for the potential synthesis of this compound via the Gould-Jacobs and a plausible Combes-like approach.

ParameterGould-Jacobs RouteCombes-like Route
Starting Materials 3-Methoxyaniline, Diethyl 2-acetylmalonate3-Methoxyaniline, Ethyl acetoacetate
Key Intermediates Ethyl 4-hydroxy-7-methoxy-2-methylquinoline-3-carboxylateSchiff base/Enamine
Reaction Steps 3 (Condensation, Cyclization, Hydrolysis)2 (Condensation/Cyclization, Oxidation)
Typical Yields Moderate to Good (Estimated 50-70%)Variable (Estimated 40-60%)
Reaction Conditions High Temperature (cyclization), Basic (hydrolysis)Acidic, potentially high temperature
Purification Crystallization of intermediate and final productChromatographic separation may be needed
Scalability Generally scalableCan be challenging due to potential side reactions

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating and comparing different synthetic routes in a research and development setting.

workflow cluster_planning Planning & Design cluster_execution Experimental Execution cluster_analysis Analysis & Optimization lit_review Literature Review route_design Route Design & Feasibility Analysis lit_review->route_design synthesis_gj Gould-Jacobs Synthesis route_design->synthesis_gj synthesis_combes Combes-like Synthesis route_design->synthesis_combes purification Purification & Isolation synthesis_gj->purification synthesis_combes->purification characterization Characterization (NMR, MS, etc.) purification->characterization data_analysis Data Analysis (Yield, Purity) characterization->data_analysis route_comparison Route Comparison & Selection data_analysis->route_comparison optimization Process Optimization route_comparison->optimization

Workflow for Synthetic Route Evaluation.

Experimental Protocols

Route 1: Gould-Jacobs Synthesis (Estimated Protocol)

This route involves the condensation of 3-methoxyaniline with an appropriate β-keto ester followed by thermal cyclization and subsequent hydrolysis.

Step 1: Synthesis of Ethyl 2-((3-methoxyphenyl)amino)maleate

  • In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl 2-acetylmalonate (1.1 eq).

  • Heat the mixture at 120-140 °C for 2-4 hours, with removal of ethanol as it forms.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the intermediate, potentially by vacuum distillation or crystallization.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxy-2-methylquinoline-3-carboxylate

  • Add the intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with a non-polar solvent, and dry under vacuum.

Step 3: Synthesis of this compound

  • Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (10-20%).

  • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 3-4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the final product.

Route 2: Combes-like Synthesis (Hypothetical Protocol)

A direct Combes reaction to yield a quinoline-3-carboxylic acid is not standard. A plausible modification might involve a Doebner-von Miller type reaction using pyruvic acid.

Step 1: Synthesis of this compound

  • To a stirred solution of 3-methoxyaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add pyruvic acid (1.1 eq).

  • Slowly add a dehydrating agent or catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it onto ice water.

  • Neutralize the solution with a base (e.g., NaOH) and then re-acidify to precipitate the product.

  • The crude product would likely require purification by column chromatography or recrystallization.

Synthetic Pathway Overview

The following diagram illustrates the general transformation from starting materials to the final product for the two discussed routes.

pathways cluster_gj Gould-Jacobs Route cluster_combes Combes-like Route gj_start 3-Methoxyaniline + Diethyl 2-acetylmalonate gj_int Ethyl 4-hydroxy-7-methoxy- 2-methylquinoline-3-carboxylate gj_start->gj_int Condensation & Cyclization product 7-Methoxy-2-methylquinoline- 3-carboxylic acid gj_int->product Hydrolysis combes_start 3-Methoxyaniline + Pyruvic Acid combes_int Intermediate combes_start->combes_int Condensation/ Cyclization combes_int->product Aromatization/ Workup

Safety Operating Guide

Safe Disposal of 7-Methoxy-2-methylquinoline-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 7-Methoxy-2-methylquinoline-3-carboxylic acid, a heterocyclic aromatic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the necessary PPE for handling this compound, which is classified as an irritant.[1]

EquipmentSpecificationPurpose
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Gloves should be inspected for any signs of degradation or punctures before use.
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesRecommended for handling the solid, powdered form to prevent inhalation of dust particles and for handling solutions where vapors may be generated.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.

Disposal Protocol for this compound

The proper disposal of this compound should be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Step 1: Waste Identification and Segregation

  • Treat all unused or excess this compound as hazardous waste.

  • Store this chemical waste separately from other incompatible wastes to prevent accidental reactions.

Step 2: Containerization

  • Use a suitable, leak-proof, and clearly labeled hazardous waste container. The original container is often the best choice.

  • The container must be in good condition, with no cracks or leaks, and must be kept closed except when adding waste.

  • Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Do not use abbreviations or chemical formulas.

Step 3: Storage

  • Store the hazardous waste container in a designated, secure, and well-ventilated area.

  • Ensure the storage area has secondary containment to control any potential leaks or spills.

Step 4: Scheduling Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[4] They will provide specific instructions and arrange for disposal by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

Step 5: Decontamination of Empty Containers and Glassware

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[4][5]

  • The rinsate from this cleaning process must be collected and treated as hazardous waste.[4]

  • After triple-rinsing, the container can be managed for recycling or disposal as non-hazardous waste, ensuring all labels are defaced.[5]

  • Similarly, any contaminated labware or glassware should be decontaminated, and the cleaning residue treated as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Start: Unused/Excess Chemical ppe Don Appropriate PPE start->ppe decontaminate Triple-Rinse Empty Containers & Glassware start->decontaminate identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Waste identify->segregate containerize Place in Labeled, Sealed Container segregate->containerize storage Store in Designated Secure Area with Secondary Containment containerize->storage schedule Contact EHS for Waste Pickup storage->schedule end End: Proper Disposal schedule->end collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container decontaminate->dispose_container collect_rinsate->containerize

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 7-Methoxy-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 7-Methoxy-2-methylquinoline-3-carboxylic acid (CAS No. 470702-34-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.

Hazard Identification and Risk Assessment

This compound is classified as an irritant.[1] The primary hazards associated with this compound are:

  • Skin Irritation: May cause redness and irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves. It is recommended to double-glove.To prevent skin contact and irritation. While specific data for this compound is unavailable, nitrile and neoprene gloves generally offer good resistance to a range of chemicals.
Eye Protection Chemical safety goggles and a face shield.To protect eyes from dust particles and potential splashes.[1]
Body Protection A lab coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.To prevent inhalation of airborne particles, especially when handling the powder outside of a fume hood.

Glove Selection Considerations:

While specific breakthrough times for this compound are not available, data for similar compounds can provide guidance. For instance, some gloves show high resistance to Pyridine. Always inspect gloves for any signs of degradation or perforation before and during use.

Engineering Controls
Control MeasureSpecificationRationale
Ventilation Work in a certified chemical fume hood.To minimize the inhalation of airborne particles.
Eyewash Station An accessible and tested eyewash station should be within the immediate work area.To provide immediate decontamination in case of eye contact.
Safety Shower A readily accessible and tested safety shower.For immediate decontamination in case of large-scale skin contact.
Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Designate a work area: Clearly define the area where the compound will be handled.

  • Assemble all materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, before handling the compound.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Weighing:

    • Perform all weighing operations within a chemical fume hood.

    • Use a dedicated spatula for this compound.

    • Handle the solid carefully to minimize dust generation.

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly.

    • Ensure the process is conducted within the fume hood.

Post-Handling:

  • Decontamination:

    • Wipe down the work surface with an appropriate cleaning agent.

    • Clean all non-disposable equipment thoroughly.

  • PPE Removal:

    • Remove gloves first, turning them inside out.

    • Remove the lab coat, followed by the face shield and goggles.

    • Remove the respirator last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste Contaminated weighing paper, gloves, and other disposable materials should be placed in a clearly labeled hazardous waste bag.
Liquid Waste Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Empty Containers The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous material spill response protocol.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls cluster_outcome Safe Handling Start Start: Handling 7-Methoxy-2- methylquinoline-3-carboxylic acid AssessHazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant Start->AssessHazards BodyProtection Body Protection: Lab Coat AssessHazards->BodyProtection Protect Skin HandProtection Hand Protection: Nitrile or Neoprene Gloves (Double-gloving recommended) AssessHazards->HandProtection Prevent Contact EyeProtection Eye Protection: Safety Goggles & Face Shield AssessHazards->EyeProtection Protect Eyes RespiratoryProtection Respiratory Protection: N95 Respirator or higher AssessHazards->RespiratoryProtection Prevent Inhalation Ventilation Work in a Chemical Fume Hood AssessHazards->Ventilation Control Environment SafeHandling Proceed with Safe Handling Protocol BodyProtection->SafeHandling HandProtection->SafeHandling EyeProtection->SafeHandling RespiratoryProtection->SafeHandling Ventilation->SafeHandling

Logical Flow for Emergency Response

Emergency_Response_Flow cluster_actions Immediate Actions cluster_followup Follow-up Exposure Exposure Incident SkinContact Skin Contact: Flush with water for 15 min. Remove contaminated clothing. Exposure->SkinContact Skin EyeContact Eye Contact: Flush with water for 15 min. Seek immediate medical attention. Exposure->EyeContact Eyes Inhalation Inhalation: Move to fresh air. Seek medical attention. Exposure->Inhalation Inhalation Ingestion Ingestion: Rinse mouth. Seek immediate medical attention. Exposure->Ingestion Ingestion SeekMedical Seek Medical Attention (if not already done) SkinContact->SeekMedical ReportIncident Report Incident to Supervisor and EHS EyeContact->ReportIncident Inhalation->SeekMedical Ingestion->ReportIncident SeekMedical->ReportIncident

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-2-methylquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2-methylquinoline-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.